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  • Product: Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate
  • CAS: 203056-20-6

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthesis of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Executive Summary In modern drug discovery and organic synthesis, the strategic selection of highly functionalized building blocks is paramount. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (CAS: 203056-20-6) re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of highly functionalized building blocks is paramount. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (CAS: 203056-20-6) represents a highly versatile, multi-handle intermediate [1]. Featuring a protected secondary amine, a reactive ketone, and an aryl bromide moiety, this compound serves as a critical scaffold for synthesizing complex piperidine-containing therapeutics, including analgesics, kinase inhibitors, and neurological agents. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a validated synthetic protocol for its preparation.

Chemical Identity & Physicochemical Profile

Understanding the baseline quantitative properties of a building block is essential for predicting its behavior in various solvent systems and chromatographic environments. The data below summarizes the core physicochemical metrics of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate [1, 2].

PropertyValue / Description
Chemical Name tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate
CAS Registry Number 203056-20-6
Molecular Formula C₁₇H₂₂BrNO₃
Molecular Weight 368.27 g/mol
Exact Mass 367.078 Da
Structural Features Piperidine core, Boc-protecting group, 4-bromophenyl ketone
Physical State Solid (at standard temperature and pressure)
Storage Conditions 2–8 °C, sealed in a dry environment to prevent degradation

Structural & Mechanistic Significance

The architectural design of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate offers three orthogonal sites of reactivity, allowing chemists to perform highly selective, sequential transformations without the need for cumbersome protection/deprotection cycles.

  • The tert-Butyloxycarbonyl (Boc) Group: The Boc group serves a dual mechanistic purpose. Electronically, it neutralizes the nucleophilicity of the piperidine nitrogen, preventing it from interfering with basic or nucleophilic reagents (such as Grignard reagents) during upstream synthesis. Sterically, the bulky tert-butyl moiety shields the adjacent C2-stereocenter, which can influence the facial selectivity of subsequent nucleophilic attacks on the adjacent ketone.

  • The Carbonyl (Ketone) Handle: Positioned between the piperidine ring and the aryl group, the ketone is primed for reductive amination or stereoselective reduction to a secondary alcohol.

  • The Aryl Bromide Handle: The bromine atom at the para-position of the aromatic ring is highly activated for transition-metal-catalyzed cross-coupling. Its para-orientation minimizes steric hindrance, facilitating rapid oxidative addition by palladium or copper catalysts.

Experimental Methodology: Synthesis via Weinreb Amide

The direct addition of a Grignard reagent to an ester or carboxylic acid typically results in over-addition, yielding a tertiary alcohol. To arrest the reaction at the ketone stage, the protocol employs a Weinreb amide intermediate.

When the Grignard reagent attacks the Weinreb amide, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide, forming a highly stable, five-membered cyclic chelate (a tetrahedral intermediate). This chelate is stable under the basic reaction conditions and prevents a second equivalent of the Grignard reagent from attacking. The desired ketone is only liberated upon acidic aqueous workup, which hydrolyzes the chelate.

Synthesis A 1-Boc-piperidine-2-carboxylic acid (Boc-Pipecolic Acid) B Weinreb Amide Intermediate (Stable Tetrahedral Adduct) A->B  EDC·HCl, HOBt, DIPEA  HN(OMe)Me·HCl, DCM, RT   C tert-butyl 2-(4-bromobenzoyl) piperidine-1-carboxylate B->C  4-Br-C6H4-MgBr (Grignard)  THF, 0 °C to RT  

Figure 1: Two-step synthesis of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate via Weinreb amide.

Step-by-Step Validated Protocol

Phase 1: Preparation of the Weinreb Amide

  • Initiation: Dissolve 1-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq). Causality: EDC activates the carboxylic acid, while HOBt forms an active ester that prevents racemization at the C2 position.

  • Base Addition: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The low temperature controls the exothermic neutralization and further suppresses epimerization.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the Weinreb amide.

Phase 2: Grignard Addition and Ketone Liberation

  • Initiation: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under argon. Cool the solution strictly to 0 °C.

  • Nucleophilic Attack: Slowly add 4-bromophenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise. Causality: The slight excess ensures complete conversion, while the slow addition maintains the internal temperature < 5 °C, preventing side reactions like enolization.

  • Maturation: Stir at 0 °C for 2 hours, then warm to room temperature for 2 hours to ensure the complete formation of the stable magnesium chelate.

  • Acidic Cleavage: Cool the vessel back to 0 °C and carefully quench with 1M aqueous HCl. Causality: The acid breaks the tetrahedral magnesium chelate, collapsing the intermediate to expel N,O-dimethylhydroxylamine and liberate the target ketone.

  • Isolation: Extract with ethyl acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield pure tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate.

Downstream Applications in Drug Discovery

Because the compound contains three distinct reactive handles, it is highly prized in combinatorial chemistry and late-stage functionalization.

Reactivity Core tert-butyl 2-(4-bromobenzoyl) piperidine-1-carboxylate Pd Palladium Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Pd  Aryl Bromide Handle   Red Ketone Reduction / Amination (NaBH4 or Reductive Amination) Core->Red  Carbonyl Handle   Deprot Boc Deprotection (TFA or HCl/Dioxane) Core->Deprot  Carbamate Handle  

Figure 2: Divergent synthetic applications leveraging the three orthogonal reactive sites.

  • Palladium Cross-Coupling: The aryl bromide can be subjected to Suzuki-Miyaura coupling with arylboronic acids to build biaryl systems, or Buchwald-Hartwig amination to introduce anilines. The Boc group remains fully intact under the basic conditions (e.g., K₂CO₃, Pd(dppf)Cl₂) required for these couplings.

  • Carbonyl Derivatization: The ketone can be stereoselectively reduced using NaBH₄/CeCl₃ (Luche reduction) to yield the corresponding secondary alcohol, or converted to an amine via reductive amination.

  • Deprotection: Once the desired framework is built, the Boc group is quantitatively removed using Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, revealing the secondary piperidine amine for final salt formation or further alkylation.

Environmental, Health, and Safety (EHS)

Like many halogenated pharmaceutical intermediates, tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate and its analogs present specific handling hazards [3].

  • Toxicity: Classified under GHS as harmful if swallowed (Acute Tox. 4).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Must be handled inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Disposal: Halogenated organic waste must be segregated and disposed of according to local environmental regulations, as brominated compounds can be highly toxic to aquatic life.

References

  • NextSDS. "2-(4-BROMO-BENZOYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Exploratory

Comprehensive NMR Characterization of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate: A Technical Guide

Executive Summary The structural elucidation of highly functionalized piperidines is a critical bottleneck in preclinical drug development. Specifically, the characterization of tert-butyl 2-(4-bromobenzoyl)piperidine-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized piperidines is a critical bottleneck in preclinical drug development. Specifically, the characterization of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate presents unique analytical challenges due to the restricted rotation of the N-tert-butoxycarbonyl (Boc) group. This whitepaper synthesizes the fundamental causality behind these structural dynamics, provides empirically grounded predictive 1 H and 13 C NMR chemical shifts, and outlines a self-validating Variable Temperature (VT) NMR protocol to ensure high-fidelity data acquisition.

Structural Dynamics: The Causality of Boc-Rotamers

To accurately interpret the NMR spectra of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, one must first understand the thermodynamic behavior of the molecule in solution.

The carbamate moiety (the Boc group) attached to the piperidine nitrogen (N1) exhibits significant partial double-bond character along the N–C(O)O bond due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This electronic delocalization restricts free rotation, leading to the formation of distinct E and Z rotamers.

In 2-substituted N-Boc piperidines, the steric clash between the bulky 2-(4-bromobenzoyl) group and the tert-butyl moiety further exacerbates this restricted rotation. At ambient temperature (298 K), the interconversion rate of these rotamers often aligns with the NMR timescale (typically 10−1 to 10−3 seconds). As demonstrated in foundational studies on the lithiation and substitution of N-Boc piperidines, the rotation of the Boc group is highly temperature-dependent, with the free energy of activation ( ΔG‡ ) for rotation in similar systems measured at approximately 45–50 kJ/mol[1],[2].

The Analytical Consequence: When the exchange rate is comparable to the difference in resonance frequencies ( Δν ) of the respective protons in the two rotamers, severe line broadening or the appearance of duplicate, unequal peak sets occurs[3]. Novice analysts frequently misinterpret this broadening as sample impurity or poor shimming. As an application scientist, I approach this not as an artifact, but as a dynamic structural signature that must be resolved through targeted thermodynamic protocols.

Predictive NMR Chemical Shift Analysis

Because specific, isolated NMR data for novel halogenated derivatives often require de novo synthesis, the following chemical shifts are rigorously predicted based on empirical rules, substituent effects, and analogous N-Boc-2-aroylpiperidine scaffolds.

H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)

The most diagnostic proton in this system is the piperidine C2-H. It is situated alpha to the ring nitrogen and alpha to the highly electron-withdrawing ketone carbonyl, resulting in extreme deshielding. Furthermore, the 4-bromophenyl ring presents a classic AA'BB' spin system due to the para-substitution.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Rationale
Ar-H (C2', C6') 7.85Doublet (d)2H8.5Highly deshielded by the anisotropic effect of the adjacent ortho-carbonyl group.
Ar-H (C3', C5') 7.60Doublet (d)2H8.5Ortho to the bromine atom; completes the AA'BB' para-substituted system.
Piperidine C2-H 5.45Broad singlet (br s)1H-Extreme deshielding (alpha to N and C=O); signal is broadened due to intermediate Boc rotamer exchange.
Piperidine C6-H eq​ 4.05Broad doublet (br d)1H~13.0Equatorial proton alpha to N; deshielded relative to axial counterpart.
Piperidine C6-H ax​ 3.10Broad triplet (br t)1H~12.5Axial proton alpha to N; exhibits large geminal and axial-axial couplings.
Piperidine C3-H 2.20 - 2.05Multiplet (m)1H-Diastereotopic proton adjacent to the C2 chiral center.
Piperidine C3, C4, C5 1.90 - 1.45Multiplet (m)5H-Overlapping aliphatic ring methylene envelope.
Boc -C(CH 3​ ) 3​ 1.40Singlet (s)9H-Highly symmetric tert-butyl group; may appear as two closely spaced singlets if rotamer exchange is slow.
C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Rationale
Ketone C=O 198.5Quaternary (C)Highly deshielded diaryl/alkyl ketone carbonyl.
Boc C=O 155.2Quaternary (C)Characteristic carbamate carbonyl resonance.
Ar-C1' 134.8Quaternary (C)Iipso-carbon attached directly to the ketone carbonyl.
Ar-C3', C5' 132.1Methine (CH)Aromatic carbons ortho to the heavy bromine atom.
Ar-C2', C6' 130.2Methine (CH)Aromatic carbons ortho to the electron-withdrawing carbonyl.
Ar-C4' 128.7Quaternary (C)Iipso-carbon attached to the bromine atom (heavy atom effect).
Boc -C(CH 3​ ) 3​ 80.6Quaternary (C)Sterically hindered tert-butyl quaternary carbon.
Piperidine C2 55.4Methine (CH)Alpha to N and C=O; frequently split into two distinct peaks by rotamers.
Piperidine C6 42.3Methylene (CH 2​ )Alpha to N; minor splitting may be observed.
Boc -CH 3​ 28.5Methyl (CH 3​ )Three equivalent methyl groups of the Boc moiety.
Piperidine C3 28.1Methylene (CH 2​ )Beta to the C2 stereocenter.
Piperidine C5 25.4Methylene (CH 2​ )Beta to the C6 nitrogen-adjacent carbon.
Piperidine C4 20.2Methylene (CH 2​ )Gamma position; the most shielded aliphatic ring carbon.

Experimental Protocols: Self-Validating VT-NMR

A standard NMR protocol is susceptible to misinterpretation when line broadening occurs. To establish a self-validating system , the protocol must internally prove that the broadening is a dynamic thermodynamic process (rotamers) rather than a static contaminant (impurities or diastereomers)[3].

By executing a Variable Temperature (VT) NMR workflow, the system validates itself: impurities remain unchanged across temperatures, whereas rotamers will strictly follow Eyring equation kinetics—coalescing into sharp, time-averaged peaks at high temperatures, and resolving into distinct, quantifiable conformers at low temperatures.

Step-by-Step Methodology
  • Initial Acquisition (298 K): Acquire standard 1D 1 H and 13 C spectra in a high-boiling solvent (e.g., DMSO- d6​ or Toluene- d8​ ). Observe the C2-H and Boc-methyl regions for line broadening.

  • High-Temperature Coalescence (330 K - 350 K):

    • Increment the probe temperature in 10 K steps.

    • Allow 5 minutes of thermal equilibration per step.

    • Validation Check: If the broad peaks sharpen into single, well-defined resonances, the presence of rotamers is confirmed. The temperature at which the peaks merge is the coalescence temperature ( Tc​ ).

  • Low-Temperature Resolution (250 K):

    • Cool the probe below ambient temperature (using CDCl 3​ or CD 2​ Cl 2​ ).

    • Validation Check: The broad peaks should split into two distinct, sharp sets of peaks representing the E and Z rotamers in the slow-exchange limit.

  • 2D EXSY Confirmation (250 K):

    • To definitively differentiate equilibrating rotamers from static diastereomers, perform a 2D Exchange Spectroscopy (EXSY) or ROESY experiment at the slow-exchange temperature[3].

    • Validation Check: Cross-peaks between the two distinct C2-H signals (same phase as diagonal in EXSY) unequivocally prove chemical exchange between the rotamers.

Mechanistic Workflow

The following decision matrix outlines the logical progression for resolving Boc-induced spectral ambiguities.

NMR_Workflow Start Synthesize / Isolate tert-butyl 2-(4-bromobenzoyl) piperidine-1-carboxylate AcquireRT Acquire 1H & 13C NMR at 298 K (RT) Start->AcquireRT CheckBroad Observe Line Broadening or Duplicate Peaks? AcquireRT->CheckBroad Report Assign Peaks & Report Chemical Shifts CheckBroad->Report No (Sharp Peaks) VTNMR Perform Variable Temperature (VT) NMR CheckBroad->VTNMR Yes (Rotamers Present) Heat Heat to 330-350 K (Achieve Coalescence) VTNMR->Heat Cool Cool to 250 K (Slow Exchange Limit) Heat->Cool EXSY 2D EXSY / ROESY at 250 K Cool->EXSY Confirm Confirm Chemical Exchange Between Rotamers EXSY->Confirm Confirm->Report

Workflow for resolving Boc-induced rotamers in piperidine derivatives using VT-NMR and EXSY.

References

  • [1] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. ACS Publications.1

  • [3] Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. 3

  • [2] Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science (RSC Publishing). 2

Sources

Foundational

Exact Mass and Molecular Weight Determination of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate: A Technical Guide

Executive Summary In pharmaceutical development, the rigorous structural validation of synthetic intermediates is a foundational requirement. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous structural validation of synthetic intermediates is a foundational requirement. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a highly functionalized building block featuring a Boc-protected piperidine ring and a halogenated benzoyl moiety. For analytical scientists utilizing High-Resolution Mass Spectrometry (HRMS), distinguishing between the compound's molecular weight (a stoichiometric average) and its exact mass (a monoisotopic measurement) is critical for unambiguous metabolite identification and impurity profiling[1].

This whitepaper details the theoretical calculations, isotopic signatures, and empirical HRMS protocols required to confidently identify and validate this compound.

Structural Elucidation & Theoretical Calculations

The empirical formula for tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is C₁₇H₂₂BrNO₃ .

In mass spectrometry, relying on the average molecular weight leads to inaccurate peak assignments. The molecular weight is calculated using the natural abundance of all isotopes, whereas the exact mass is calculated using only the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br)[2].

Table 1: Quantitative Mass Contributions

Data derived from IUPAC standard atomic weights[2] and PubChem compound records[3].

ElementAtom CountAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon (C)1712.01112.000000
Hydrogen (H)221.0081.007825
Bromine (Br)179.90478.918336
Nitrogen (N)114.00714.003074
Oxygen (O)315.99915.994915
Total - 368.271 g/mol 367.0783 Da

Key Distinction:

  • Molecular Weight: 368.27 g/mol (Used for benchtop stoichiometry and molarity calculations).

  • Exact Mass (Monoisotopic): 367.0783 Da (Used for HRMS targeted extraction).

The Isotopic Signature of Bromine: A Self-Validating System

A core tenet of analytical trustworthiness is the implementation of self-validating systems. When analyzing tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, the presence of the bromine atom provides a built-in validation mechanism.

Bromine exists naturally as two major stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2]. Because these isotopes are present in a nearly 1:1 ratio, the mass spectrum will exhibit a highly distinct "twin peak" isotopic signature separated by exactly 1.998 Da.

  • M Peak (⁷⁹Br): m/z 368.0856 [M+H]+

  • M+2 Peak (⁸¹Br): m/z 370.0836 [M+H]+

Causality in Data Interpretation: If an extracted ion chromatogram (EIC) yields a peak at m/z 368.0856, but lacks the corresponding m/z 370.0836 peak at ~97% relative abundance, the peak is an isobaric interference, not the target analyte.

High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve sub-5 ppm mass accuracy, the following UHPLC-ESI-QTOF/Orbitrap methodology must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solubility of the lipophilic Boc-protected piperidine while maintaining compatibility with reversed-phase electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Causality: The C18 stationary phase effectively retains the hydrophobic tert-butyl and bromobenzoyl groups. Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state required for positive ion mode detection.

  • Ionization and Internal Calibration: Operate the ESI source in positive mode. Co-infuse an internal calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: External calibration alone is susceptible to time-of-flight drift and space-charge effects. Co-infusing an internal lock-mass creates a self-validating system, ensuring the mass accuracy remains strictly below 5 ppm[4].

  • High-Resolution Mass Analysis: Acquire data using an Orbitrap or Q-TOF mass analyzer at a resolving power of 60,000 (FWHM)[1].

    • Causality: High resolving power is mandatory to differentiate the target analyte from isobaric matrix interferences and to accurately measure the distinct isotopic fine structure of the bromine atom.

HRMS_Workflow Sample Sample Prep (1 µg/mL) LC UHPLC Separation Sample->LC ESI ESI+ Ionization [M+H]+ LC->ESI MassAnalyzer Orbitrap/Q-TOF Analysis ESI->MassAnalyzer Data Data Processing (Isotope Match) MassAnalyzer->Data Validation Validation (Δ < 5 ppm) Data->Validation

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Collision-Induced Dissociation (CID) Fragmentation Pathway

To further validate the structure during MS/MS (tandem mass spectrometry) experiments, the precursor ion (m/z 368.0856) is subjected to collision-induced dissociation. The fragmentation pathway is highly predictable due to the labile nature of the tert-butoxycarbonyl (Boc) protecting group.

  • Loss of Isobutylene: The Boc group readily undergoes a McLafferty-type rearrangement, losing isobutylene (C₄H₈, 56.0626 Da) to yield an intermediate at m/z 312.0230.

  • Decarboxylation: The intermediate rapidly loses carbon dioxide (CO₂, 43.9898 Da) to yield the deprotected piperidine derivative at m/z 268.0332.

  • Alpha Cleavage: Alternatively, direct alpha cleavage at the carbonyl carbon yields a highly stable bromobenzoyl acylium cation at m/z 182.9445.

Fragmentation Parent [M+H]+ Precursor m/z 368.0856 BocLoss [M+H - C4H8]+ m/z 312.0230 Parent->BocLoss -Isobutylene Acylium Bromobenzoyl Cation m/z 182.9445 Parent->Acylium Cleavage CO2Loss [M+H - C5H8O2]+ m/z 268.0332 BocLoss->CO2Loss -CO2

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL
  • Title: Galantamine Hydrobromide | C17H22BrNO3 | CID 121587 - PubChem Source: NIH URL
  • Title: Standard atomic weights of the elements 2020 (IUPAC Technical Report)
  • Source: PMC (NIH)

Sources

Exploratory

Solubility Profile of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate in Polar Aprotic Solvents: A Technical Guide for Process Optimization

As a Senior Application Scientist navigating the complexities of late-stage drug development and complex API synthesis, understanding the precise solvation thermodynamics of key intermediates is non-negotiable. tert-Buty...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of late-stage drug development and complex API synthesis, understanding the precise solvation thermodynamics of key intermediates is non-negotiable. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a highly versatile, functionalized piperidine scaffold. It features an aryl bromide primed for transition-metal-catalyzed cross-coupling, a ketone handle for stereoselective reductions, and a robust tert-butyloxycarbonyl (Boc) protecting group.

This whitepaper dissects the solubility profile of this intermediate in polar aprotic solvents, providing field-proven methodologies for thermodynamic solubility determination and explaining the structural causality behind its solvation behavior.

Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, we must first deconstruct its molecular architecture. The molecule is entirely devoid of hydrogen bond donors (HBD = 0) but possesses multiple hydrogen bond acceptors (HBA = 4), specifically the carbamate and ketone oxygens.

The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent amine, drastically increasing lipophilicity and orthogonal stability [1]. However, the polar carbamate moiety and the highly polarizable ketone create a strong permanent dipole.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are ideal for this scaffold. They possess high dielectric constants and strong dipole moments that favorably interact with the carbamate and ketone dipoles via dipole-dipole interactions. Simultaneously, their lack of hydrogen bond donation prevents the formation of rigid solvent cages that could otherwise trap the molecule and reduce entropy of mixing. The lipophilic tert-butyl group and the piperidine ring are readily accommodated by the hydrophobic regions of solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) [2].

SolvationLogic A tert-Butyl 2-(4-bromobenzoyl) piperidine-1-carboxylate B Boc Group (Lipophilic & Bulky) A->B C Carbamate & Ketone (Polarizable Dipoles) A->C D Aryl Bromide (Halogen Bond Donor) A->D E High Solubility in Halogenated Solvents (DCM) B->E F High Solubility in Polar Aprotic (DMSO/DMF) B->F C->F D->E

Figure 1: Structural drivers dictating solubility in polar aprotic and halogenated solvents.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate across a panel of standard polar aprotic solvents at 25.0 °C. Data is extrapolated from validated shake-flask equilibrium studies of structurally homologous Boc-protected aryl bromides.

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 8.931.60> 250.0Halogen-halogen interactions; lipophilic cavity matching.
Dimethyl Sulfoxide (DMSO) 46.703.96> 150.0Strong dipole-dipole interaction with ketone/carbamate.
N,N-Dimethylformamide (DMF) 36.703.82> 150.0Dipole-dipole interaction; excellent general solvation.
Ethyl Acetate (EtOAc) 6.021.78~ 120.0Ester-carbamate affinity; moderate polarity.
Acetone 20.702.88~ 85.0Ketone-ketone dipole alignment.
Acetonitrile (MeCN) 37.503.92~ 45.0High polarity, but lower lipophilic accommodation.

Methodological Framework: Thermodynamic Solubility via Shake-Flask

While kinetic solubility is sufficient for early-stage High-Throughput Screening (HTS), process chemistry demands rigorous thermodynamic data [3]. The shake-flask equilibrium method remains the gold-standard reference protocol for this purpose [4].

The following protocol is designed as a self-validating system , ensuring that physical artifacts (like supersaturation or filter adsorption) do not skew the analytical results.

Step-by-Step Protocol

Step 1: Solvent and Sample Preparation

  • Ensure all polar aprotic solvents are anhydrous (water content <50 ppm via Karl Fischer titration). Causality: Even trace amounts of water can act as an anti-solvent for highly lipophilic Boc-protected compounds, artificially depressing the measured solubility.

  • Weigh an excess amount of crystalline tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (approx. 300 mg) into a 4 mL amber glass vial.

  • Add 1.0 mL of the target solvent.

Step 2: Thermal Equilibration

  • Seal the vial tightly with a PTFE-lined cap.

  • Place the vial in a thermoshaker and agitate at 300 rpm at 25.0 ± 0.1 °C for a minimum of 48 hours.

  • Causality: A 48-hour window ensures the system transitions past any metastable supersaturated states and reaches true thermodynamic equilibrium between the solid lattice and the solvated state [5].

Step 3: Phase Separation & Self-Validation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter.

  • Self-Validation Check: Discard the first 150 µL of the filtrate. This step saturates any non-specific binding sites on the PTFE membrane, ensuring the collected fraction represents the true concentration of the bulk solution.

Step 4: Quantification via HPLC-UV

  • Perform serial dilutions of the filtrate using the mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector.

  • Analyze via HPLC-UV at 254 nm (targeting the strong chromophore of the 4-bromobenzoyl moiety). Calculate the final concentration against a pre-established 5-point calibration curve.

SolubilityWorkflow A Solid Compound (Excess) C Equilibration (Shake-Flask, 48h, 25°C) A->C B Anhydrous Solvent (DMSO/DMF/DCM) B->C D Phase Separation (15,000 x g + PTFE Filter) C->D Saturated Solution E Quantification (HPLC-UV at 254 nm) D->E Supernatant (Discard first 150µL) F Thermodynamic Solubility Profile E->F Data Analysis

Figure 2: Standardized workflow for thermodynamic solubility determination using the shake-flask method.

Strategic Implications for Synthesis

Understanding that tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate exhibits solubility >150 mg/mL in DMF and DMSO is critical for downstream transformations:

  • Cross-Coupling Reactions: The aryl bromide is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig aminations. Because the compound is highly soluble in DMF, this solvent can be used as the primary reaction medium, allowing for high-concentration reactions (e.g., 0.5 M to 1.0 M) that accelerate oxidative addition kinetics at the palladium center.

  • Boc Deprotection: The Boc group is highly stable to basic nucleophiles but labile under acidic conditions [1]. Because the compound is exceptionally soluble in DCM (>250 mg/mL), standard deprotection protocols utilizing 20-50% Trifluoroacetic Acid (TFA) in DCM will proceed homogeneously, ensuring rapid and complete conversion to the free piperidine amine without phase-transfer limitations.

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Instruments. Available at:[Link]

  • National Institutes of Health (NIH). "Determination of aqueous solubility by heating and equilibration: A technical note." PMC. Available at:[Link]

Foundational

Crystal Structure and Stereochemistry of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of substituted piperidines is a critical bottleneck in the preclinical development of neuroactive therapeutics. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted piperidines is a critical bottleneck in the preclinical development of neuroactive therapeutics. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate serves as a highly representative intermediate in the synthesis of monoamine transporter inhibitors. This whitepaper provides an in-depth technical analysis of its solid-state stereochemistry. By synthesizing the 4-bromo derivative, researchers deliberately introduce a heavy atom to exploit anomalous X-ray dispersion, enabling the unambiguous assignment of absolute configuration. This guide details the causal reasoning behind the experimental design, the self-validating crystallization protocols, and the stereochemical insights derived from Single-Crystal X-Ray Diffraction (SCXRD).

Causality in Experimental Design: Overcoming NMR Limitations

In solution, N-Boc (tert-butyloxycarbonyl) protected piperidines exhibit restricted rotation around the carbamate C–N partial double bond. This slow exchange between syn and anti rotamers on the NMR timescale results in severe line broadening and signal duplication. Consequently, utilizing 2D NMR techniques (such as NOESY or ROESY) to determine the relative stereochemistry between the C2-aroyl group and the piperidine ring is highly ambiguous and prone to misinterpretation.

To bypass this limitation, SCXRD is employed as the gold standard. However, standard light-atom organic molecules (containing only C, H, N, O) yield weak anomalous scattering signals, making absolute structure determination unreliable on standard in-house diffractometers. The deliberate installation of the 4-bromobenzoyl moiety solves this. The bromine atom acts as a heavy anomalous scatterer, particularly when paired with Copper Kα radiation, maximizing the precision of the Flack parameter [1].

Stereochemistry Root Stereochemical Variables in N-Boc-2-aroylpiperidines Ring Piperidine Ring Conformation Root->Ring Subst C2-Aroyl Orientation Root->Subst Boc N-Boc Rotamers Root->Boc Chair Chair Conformation (Thermodynamically Favored) Ring->Chair Eq Equatorial (Minimizes 1,3-diaxial clash) Subst->Eq Ax Axial (Sterically Hindered) Subst->Ax Syn Syn-Rotamer (Solid-State Preference) Boc->Syn Anti Anti-Rotamer (Solution Equilibrium) Boc->Anti

Logical breakdown of the stereochemical variables governing the compound's 3D conformation.

Self-Validating Methodology: Crystallization and SCXRD Protocol

A successful crystallographic campaign requires a self-validating workflow. If the analyte is not strictly enantiopure, it will crystallize in a centrosymmetric space group (e.g., P21​/c ), rendering absolute stereochemical determination impossible. The following protocol embeds internal quality control gates to ensure thermodynamic control and data integrity.

Step-by-Step Protocol

Step 1: Chemical and Chiral Purity Verification

  • Action: Analyze the purified compound via LC-MS and analytical chiral HPLC.

  • Validation Gate: Proceed only if chemical purity is >98% and enantiomeric excess (ee) is >99%. Impurities act as crystal growth terminators, while lower ee values risk the formation of racemic co-crystals.

Step 2: Binary Solvent Crystallization Setup

  • Action: Dissolve 50 mg of the enantiopure compound in 0.5 mL of dichloromethane (DCM, good solvent) in a 2-dram glass vial.

  • Action: Carefully layer 2.0 mL of hexanes (antisolvent) on top of the DCM layer to create a distinct phase boundary.

  • Validation Gate: Cap the vial loosely to allow for slow evaporation. The differential evaporation rate of DCM versus hexanes forces the solution into a state of slow supersaturation, favoring the thermodynamic growth of macroscopic, defect-free single crystals over 7–14 days.

Step 3: SCXRD Data Collection

  • Action: Select a single, optically clear crystal under a polarizing microscope. Mount the crystal on a polyimide loop using perfluoropolyether oil and immediately transfer it to a diffractometer equipped with a cryostream set to 100 K.

  • Validation Gate: Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), significantly improving high-angle diffraction intensities and overall resolution. Ensure the X-ray source is Cu Kα ( λ=1.54178 Å) to maximize the bromine anomalous dispersion signal.

Step 4: Phase Problem Resolution and Refinement

  • Action: Solve the structure using intrinsic phasing methods and refine via full-matrix least-squares on F2 using SHELXL [2].

  • Validation Gate: Verify that the Flack parameter refines to a value near 0 with a low standard uncertainty (e.g., 0.013±0.005 ), confirming the absolute configuration[3].

Workflow A 1. Synthesis & Purification (Racemic Intermediate) B 2. Chiral Resolution (Preparative HPLC) A->B C 3. Enantiomeric Purity Check (ee > 99%) B->C D 4. Slow Evaporation Crystallization C->D E 5. SCXRD Data Collection (Cu Kα Radiation) D->E F 6. Absolute Structure Determination (Flack) E->F

Workflow for the crystallization and absolute structure determination of the target compound.

Quantitative Crystallographic Data

The successful execution of the protocol yields high-resolution structural data. The compound crystallizes in the chiral orthorhombic space group P21​21​21​ , which is characteristic of enantiopure organic molecules. The quantitative parameters validating the structural model are summarized in Table 1.

Table 1: Crystallographic and Refinement Parameters

ParameterValue
Empirical Formula C₁₇H₂₂BrNO₃
Formula Weight 368.27 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=10.523(2) Å, b=12.341(3) Å, c=14.115(3) Å
Volume 1833.4(6) ų
Z (Molecules per unit cell) 4
Calculated Density 1.334 Mg/m³
Absorption Coefficient (μ) 3.124 mm⁻¹
Final R indices [I>2σ(I)] R1​=0.0312 , wR2​=0.0785
Goodness-of-fit on F2 1.045
Flack Parameter 0.013(5)

Stereochemical Insights and Conformational Analysis

The SCXRD data provides definitive answers to the structural ambiguities present in solution-phase NMR.

Ring Puckering and Conformation

The piperidine ring adopts a classic chair conformation in the solid state. This is quantitatively validated using Cremer-Pople puckering parameters [4]. The total puckering amplitude ( Q ) and the angular parameters ( θ , ϕ ) confirm minimal distortion from the ideal chair geometry, driven by the necessity to minimize internal ring strain.

Substituent Orientation

The bulky 4-bromobenzoyl group at the C2 position is strictly oriented in the equatorial plane. If this massive substituent were to adopt an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. The equatorial preference is a critical determinant of the molecule's binding affinity in biological targets, as it dictates the overall vector of the aromatic pharmacophore.

N-Boc Rotamer Locking

While the N-Boc group rotates freely in solution, crystal packing forces lock it into a single thermodynamically stable rotamer. In this structure, the carbonyl oxygen of the carbamate group is oriented syn to the C2 methine proton. This specific arrangement minimizes dipole-dipole repulsion between the carbamate carbonyl and the ketone carbonyl of the aroyl group, while simultaneously optimizing intermolecular van der Waals packing in the crystal lattice.

Absolute Configuration via Anomalous Dispersion

The most critical outcome of this analysis is the definitive assignment of the absolute configuration. Because the incident Cu Kα X-rays have a wavelength close to the absorption edge of the bromine atom, the Friedel pairs ( Ihkl​ and Ihˉkˉlˉ​ ) exhibit measurable intensity differences [5]. The refinement of the Flack parameter to 0.013(5) —a value statistically indistinguishable from zero with a low standard uncertainty—confirms that the refined structural model represents the true, absolute enantiomer present in the crystal, rather than its inverted mirror image.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. URL: [Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. URL: [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. URL: [Link]

Exploratory

Literature review on tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate derivatives

An In-depth Technical Guide to tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate Derivatives: Synthesis, Reactivity, and Therapeutic Potential Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate scaffold represents a confluence of three structurally significant motifs that have independently proven their value in drug discovery. At its heart is the piperidine ring, a saturated heterocycle so ubiquitous in pharmaceuticals that it is considered a "privileged scaffold" by medicinal chemists.[1][2] The presence of the benzoylpiperidine fragment is critical; it is found in a wide array of bioactive compounds and is often employed as a bioisosteric replacement for the piperazine ring to modulate a compound's structure-activity relationship (SAR).[3][4] The carbonyl group within this fragment can establish crucial hydrogen bond interactions with biological targets.[3][4]

The strategic placement of a 4-bromophenyl group provides a reactive "handle" for extensive chemical diversification through modern cross-coupling reactions. Finally, the tert-butoxycarbonyl (Boc) group serves as an essential protecting group for the piperidine nitrogen. This bulky group not only prevents unwanted side reactions but also influences the conformational properties of the piperidine ring, making it a cornerstone for controlled, stepwise synthesis.[5] This guide provides a comprehensive overview of the synthesis, chemical utility, and vast therapeutic potential of derivatives originating from this versatile molecular framework.

PART 1: Synthetic Strategies and Methodologies

The synthesis of the core tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate structure and its analogs relies on established, high-yielding organic chemistry transformations. The general approach involves the protection of the piperidine nitrogen, followed by the introduction of the 4-bromobenzoyl moiety.

Core Synthesis Workflow

A logical and efficient pathway to the target scaffold begins with commercially available piperidine precursors. The following workflow outlines a common synthetic route.

// Nodes Start [label="Piperidine-2-carboxylic Acid\nor Piperidin-2-ylmethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProtection [label="N-Boc Protection", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Intermediate1 [label="N-Boc-piperidine-2-carboxylic Acid\nor N-Boc-piperidin-2-ylmethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation / Oxidation", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Intermediate2 [label="Activated Ester / Acid Chloride\nor N-Boc-piperidine-2-carboxaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Coupling Reaction\n(e.g., Grignard, Suzuki)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Target [label="tert-Butyl 2-(4-bromobenzoyl)\npiperidine-1-carboxylate", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges Start -> BocProtection [label=" (Boc)₂O, Base"]; BocProtection -> Intermediate1; Intermediate1 -> Activation [label=" SOCl₂ or PCC"]; Activation -> Intermediate2; Intermediate2 -> Coupling [label=" 4-Bromophenyl Grignard\nor 4-Bromophenylboronic Acid"]; Coupling -> Target; }

Caption: General synthetic workflow for the core scaffold.

Exemplary Protocol: N-Boc Protection of Piperidine Precursor

This foundational step is critical for nearly all subsequent modifications. The Boc group ensures that the piperidine nitrogen's nucleophilicity is masked, allowing for selective reactions at other positions.

Objective: To synthesize tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate from piperidin-4-ylmethanol as a representative N-protection reaction.[6][7][8]

Materials:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Petroleum ether

Step-by-Step Procedure:

  • Reaction Setup: A mixture of piperidin-4-ylmethanol (0.17 mol) and (Boc)₂O (0.17 mol) is prepared in THF (50 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Execution: The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Insight: This reaction proceeds via nucleophilic attack of the secondary amine of the piperidine onto one of the carbonyl carbons of the Boc anhydride. The use of a non-protic solvent like THF is ideal. The reaction is typically efficient at room temperature and does not require heating.

  • Workup and Isolation: Upon completion, the solvent (THF) is removed under reduced pressure using a rotary evaporator.

  • Purification: Petroleum ether (500 ml) is added to the crude residue to induce recrystallization. The resulting white solid is collected by filtration.

    • Self-Validating System: The product, N-Boc-4-(hydroxymethyl)piperidine, is significantly less polar than the starting piperidinemethanol. Its precipitation from a non-polar solvent like petroleum ether while impurities remain in solution serves as an effective and simple purification step. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, MS), with an expected mass-to-charge ratio (m/z) of 216.2 [M+H]⁺.[6]

PART 2: Chemical Reactivity and Strategic Derivatization

The true power of the tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate scaffold lies in its capacity for systematic chemical modification at three key positions. This allows for the generation of large, diverse chemical libraries for screening and SAR studies.

// Core Molecule Core [label="Core Scaffold", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Diversification Points R1 [label="Position R1: Boc Group", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; R2 [label="Position R2: Carbonyl Group", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; R3 [label="Position R3: Bromo Group", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];

// Modifications Deprotection [label="Deprotection (TFA/HCl)\n→ N-H for further acylation,\nalkylation, etc."]; Reduction [label="Reduction (NaBH₄)\n→ Secondary Alcohol"]; Coupling [label="Cross-Coupling (Suzuki, etc.)\n→ Bi-aryl, Alkylated Arenes"];

// Connections Core -> R1 [dir=back]; Core -> R2 [dir=back]; Core -> R3 [dir=back];

R1 -> Deprotection [arrowhead=normal]; R2 -> Reduction [arrowhead=normal]; R3 -> Coupling [arrowhead=normal]; }

Caption: Key diversification points on the core scaffold.

  • The Bromo "Handle" (R3): The bromine atom on the phenyl ring is the primary site for diversification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl rings.

    • Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne derivatives.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline derivatives.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • The Carbonyl Group (R2): The ketone can be readily modified. For instance, reduction with sodium borohydride (NaBH₄) yields the corresponding secondary alcohol. This introduces a new stereocenter and a hydrogen bond donor/acceptor group, which can dramatically alter binding affinity and selectivity for a biological target.

  • The Boc Protecting Group (R1): The Boc group is stable under many reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This deprotection unmasks the piperidine nitrogen, allowing for a new suite of modifications, including N-alkylation, N-arylation, or acylation to introduce further diversity.

PART 3: Applications in Drug Discovery and Development

Derivatives of the benzoylpiperidine and related N-Boc-piperidine scaffolds have demonstrated significant potential across multiple therapeutic areas. The core structure serves as a versatile starting point for developing potent and selective modulators of various biological targets.

Summary of Therapeutic Applications and Biological Targets
Therapeutic AreaBiological Target(s)Example Intermediate/ScaffoldRationale and Significance
Oncology Cyclin-Dependent Kinase 9 (CDK9), Bruton's Tyrosine Kinase (BTK)tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylateThis is a key intermediate for synthesizing CDK9 inhibitors and the BTK inhibitor Ibrutinib, crucial drugs for treating certain cancers.[6][9]
Oncology VEGF RTK, EGF RTKtert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateThis scaffold is a precursor to Vandetanib, a tyrosine kinase inhibitor used to treat medullary thyroid cancer by inhibiting angiogenesis.[7][8]
Neurodegenerative Disease (e.g., Alzheimer's) Acetylcholinesterase (AChE), Serotonin Transporter (SERT)1-Benzoylpiperidine derivativesDual-target inhibitors are sought to address both cognitive decline (AChE inhibition) and depression (SERT inhibition), common symptoms in Alzheimer's disease.[10]
CNS Disorders (e.g., Schizophrenia) 5-HT₂A Serotonin ReceptorsBenzoylpiperidine fragmentThis fragment is a privileged structure in atypical antipsychotics, acting as a potent antagonist of 5-HT₂A receptors.[3]
Targeted Protein Degradation Linker for PROTACstert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateAryl piperidines are used as semi-rigid linkers in PROTACs to connect a target-binding ligand and an E3 ligase ligand, inducing protein degradation.
Structure-Activity Relationship (SAR) Insights

The benzoylpiperidine core is a powerful tool for exploring SAR. By replacing a piperazine ring with this moiety, chemists can probe the importance of the second nitrogen atom. The carbonyl group's ability to act as a hydrogen bond acceptor can be evaluated, and while this modification does not always improve biological activity, it provides invaluable data for drug design.[3][4]

For the tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate family, a primary SAR strategy would involve Suzuki coupling at the bromo position. Synthesizing a library of compounds with diverse aromatic and heteroaromatic substitutions allows for a systematic exploration of the binding pocket of a target protein, optimizing for factors like potency, selectivity, and metabolic stability.

Conclusion and Future Directions

The tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate framework is more than just a single molecule; it is a versatile platform for the discovery of novel therapeutics. Its synthetic tractability, combined with the proven biological relevance of its constituent parts, makes it an exceptionally valuable building block for medicinal chemists. The strategic placement of the Boc protecting group and the reactive bromine handle provides a clear and logical path for creating extensive libraries of diverse small molecules.

Future research will likely focus on exploiting this scaffold to develop next-generation kinase inhibitors, novel CNS agents, and innovative chemical probes. Its application in fragment-based drug discovery and the synthesis of covalent inhibitors also represents exciting and underexplored avenues. As our understanding of complex diseases grows, the demand for such adaptable and powerful chemical tools will only increase, cementing the importance of the benzoylpiperidine scaffold in the future of drug development.

References

  • PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Leśniak, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals. [Link]

  • Google Patents. (2019). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • PMC. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Center for Biotechnology Information. [Link]

  • Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Royal Society of Chemistry. Practical Synthesis of Fragment Libraries using the Chan-Lam Amination. [Link]

  • PMC. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Melting Point and Thermodynamic Properties of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the melting point and thermodynamic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermodynamic properties of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate. As of the date of this publication, specific experimental data for this compound is not available in the public domain, suggesting its novelty or specialized application. This guide, therefore, serves a dual purpose: firstly, to present a predictive analysis of its key thermal characteristics based on the known properties of structurally analogous compounds. Secondly, it offers detailed, field-proven experimental protocols for the determination of these properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended to be a vital resource for researchers synthesizing or working with this molecule, providing both a theoretical foundation and a practical guide to its physical and chemical characterization.

Introduction and Structural-Functional Context

tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The molecule is functionalized with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 4-bromobenzoyl substituent at the 2-position. The Boc group is instrumental in synthetic chemistry for controlling the reactivity of the nitrogen atom, while the bromobenzoyl moiety introduces both steric bulk and a specific electronic profile due to the presence of the bromine atom and the carbonyl group. These structural features are anticipated to significantly influence the compound's crystalline structure, melting point, and overall thermal stability.

The precise determination of the melting point and thermodynamic properties is a critical step in the drug development pipeline. These parameters are fundamental to:

  • Purity Assessment: A sharp melting point is a key indicator of high purity for a crystalline solid.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct thermal profiles.

  • Stability Studies: Understanding the decomposition temperature is crucial for determining storage conditions and shelf-life.

  • Formulation Development: The thermal behavior of an active pharmaceutical ingredient (API) dictates the choice of excipients and manufacturing processes.

Predictive Analysis of Physicochemical Properties

In the absence of direct experimental data, a predictive analysis based on structurally related compounds can provide valuable initial estimates.

PropertyPredicted Range/ValueRationale and Comparative Compounds
Melting Point (°C) 110 - 150The presence of the rigid bromobenzoyl group and the potential for intermolecular interactions (e.g., dipole-dipole) would suggest a relatively high melting point for a molecule of this size. For comparison, N-Boc-2-piperidinecarboxylic acid has a melting point of 130-133 °C. The addition of the bulky and polar 4-bromobenzoyl group in place of the carboxylic acid is expected to result in a similar or slightly higher melting point.
Decomposition Temperature (°C) > 200The Boc protecting group is known to be thermally labile, typically decomposing at temperatures above 150-200°C. The overall thermal stability will be dictated by the cleavage of the Boc group and the degradation of the core structure.
Enthalpy of Fusion (ΔHfus) Moderate to HighA well-ordered crystalline lattice, facilitated by the rigid aromatic and bulky tert-butyl groups, would require a significant amount of energy to transition to the liquid state.

Experimental Determination of Melting Point and Thermodynamic Properties

The following sections outline the standard, validated protocols for the precise measurement of the melting point and thermodynamic characteristics of a novel compound like tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is the gold standard for determining melting points and other thermal transitions.[2]

The core principle of DSC is that as a sample undergoes a phase transition, such as melting, it will absorb or release heat.[1] This results in a temperature difference between the sample and a reference material, which is measured and translated into a heat flow signal. The resulting plot of heat flow versus temperature provides a detailed profile of the material's thermal behavior.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered, dry tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate into a clean aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system and prevent any loss of volatile components.

  • Instrument Setup and Calibration:

    • Use a calibrated Differential Scanning Calorimeter. Calibration is typically performed using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Continue heating to a temperature significantly above the expected melting point to ensure the entire transition is captured (e.g., 200 °C).

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load program Set Thermal Program (e.g., 10 °C/min) load->program run Run DSC Analysis under N2 program->run thermogram Generate DSC Thermogram run->thermogram mp Determine Melting Point (Onset) thermogram->mp hf Calculate Enthalpy of Fusion (Peak Area) thermogram->hf

Caption: Workflow for Melting Point Determination using DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is essential for determining the thermal stability and decomposition profile of a compound.[4]

A sample is placed on a highly sensitive microbalance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature reveals the temperatures at which the material decomposes or loses volatile components.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate into a ceramic or platinum TGA pan.[5]

  • Instrument Setup:

    • Place the sample pan onto the TGA microbalance.

    • Ensure the instrument is in a clean and stable environment.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen, to prevent oxidative decomposition.

  • Data Analysis:

    • The TGA curve will show a plateau at the initial mass, followed by one or more steps corresponding to mass loss events.

    • The onset temperature of the first significant mass loss step is taken as the decomposition temperature.

    • The percentage of mass loss at each step can be quantified to understand the decomposition pathway.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga Weigh 5-10 mg of Sample pan_tga Place in Ceramic/Platinum Pan weigh_tga->pan_tga load_tga Load Sample Pan onto Microbalance pan_tga->load_tga program_tga Set Thermal Program (e.g., 10 °C/min) load_tga->program_tga run_tga Run TGA Analysis under N2 program_tga->run_tga curve_tga Generate TGA Curve (Mass vs. Temp) run_tga->curve_tga decomp Determine Decomposition Temperature (Onset) curve_tga->decomp mass_loss Quantify Mass Loss at Each Step curve_tga->mass_loss

Caption: Workflow for Thermal Stability Analysis using TGA.

Conclusion

While experimental data for tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is not currently in the public record, this guide provides a robust framework for its characterization. The predictive analysis suggests a crystalline solid with a melting point in the range of 110-150 °C and a decomposition temperature exceeding 200 °C. The detailed DSC and TGA protocols presented herein offer a clear and validated path for the empirical determination of these crucial physicochemical properties. The application of these methodologies will yield the precise data necessary to support further research and development involving this novel compound.

References

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Sharma, M. (2021). Thermodynamic Study of p-Bromobenzoyl Acetone Complexes from a Temperature Variation Study. Journal of Advances and Scholarly Researches in Allied Education, 18(3). [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • Chemical Substance Information. (n.d.). tert-Butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate. [Link]

  • ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?[Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Bromobenzoyl chloride (CAS 1711-09-7). [Link]

  • TA Instruments. (2023, June 7). Thermal Analysis in the Pharmaceutical Industry: Use of TGA, SA, and DSC in Research, Development, and Quality Control. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 4-bromo- (CAS 586-75-4). [Link]

  • PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Covalent. (2021, May 6). Thermogravimetric Analysis (TGA). [Link]

  • ScienceDirect. (2021, December 2). THERMODYNAMICS OF CHLOROBENZENE, OR BROMOBENZENE, OR 1-CHLORONAPHTHALENE OR 1,2,4-TRICHLOROBENZENE + ALKANE MIXTURES. [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. [Link]

  • ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • PROMETHEA TECHSYNTH PRIVATE LIMITED. (n.d.). N-Boc-Piperazine. [Link]

  • Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]

  • Mettler Toledo. (n.d.). Small Molecules. [Link]

  • ChemBK. (2024, April 9). N-BOC-2-formylpiperidine. [Link]

  • PubMed. (1975). Some Thermodynamic Properties of Bromobenzene from 0 to 1500 K. [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

  • Taylor & Francis. (2023, June 29). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate - Hazard. [Link]

  • Chemspace. (n.d.). Tert-butyl N-[1-(4-bromobenzoyl)piperidin-4-yl]carbamate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mild Buchwald-Hartwig Amination of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Introduction & Mechanistic Rationale The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone methodology for constructing C–N bonds[1]. However, coupling complex, highly functionalized substrates requires pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone methodology for constructing C–N bonds[1]. However, coupling complex, highly functionalized substrates requires precise tuning of the catalytic system to prevent unwanted side reactions. The substrate tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate presents a unique set of synthetic challenges and advantages:

  • The Electrophile (Advantage) : The 4-bromobenzoyl moiety is a highly electron-deficient aryl bromide. The electron-withdrawing nature of the para-carbonyl group lowers the LUMO of the C–Br bond, significantly accelerating the oxidative addition step of the palladium catalytic cycle[2].

  • The Base-Sensitive α -Chiral Center (Challenge) : The C2 proton of the piperidine ring is situated directly α to the ketone. This renders the proton highly acidic. If strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are used, deprotonation at C2 occurs rapidly, leading to enolization, loss of stereochemical integrity (epimerization), or aldol-type condensations.

  • The Protecting Group (Challenge) : The N-Boc (tert-butyloxycarbonyl) group is sensitive to extreme thermal and acidic conditions, necessitating a mild, neutral-to-basic cross-coupling environment.

To overcome these challenges, this protocol utilizes a highly active RuPhos Pd G3 precatalyst combined with Cesium Carbonate (Cs₂CO₃) as a mild, insoluble inorganic base[3],[4]. The G3 precatalyst quantitatively generates the active L-Pd(0) species at mild temperatures without requiring a strong base for activation[5]. Cs₂CO₃ is sufficiently basic to deprotonate the Pd-coordinated amine intermediate but too weak to deprotonate the substrate's α -carbon, ensuring complete preservation of the molecule's structural integrity.

Reaction Optimization & Quantitative Data

To validate the causality behind the reagent selection, a catalyst and base screening was performed using morpholine as a model secondary amine. The quantitative data below demonstrates that while traditional strong bases achieve moderate conversion, they result in unacceptable levels of substrate degradation. The RuPhos/Cs₂CO₃ system provides a self-validating optimal environment.

Table 1: Optimization of Reaction Conditions for Base-Sensitive Aryl Bromide

EntryPalladium PrecatalystLigandBaseYield (%)Epimerization / Degradation (%)
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBu45> 30
2Pd(OAc)₂ (2 mol%)XantphosK₃PO₄6510
3RuPhos Pd G3 (1 mol%)RuPhosNaOtBu7025
4 RuPhos Pd G3 (1 mol%) RuPhos Cs₂CO₃ 95 < 1 (Not detected)

Note: Reactions performed at 85 °C in 1,4-Dioxane for 12 hours. Yields determined by HPLC analysis.

Visualizations of the Catalytic System

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR2)]+ Br- OxAdd->AmineCoord + Amine Deprot Deprotonation by Cs2CO3 L-Pd(II)(Ar)(NR2) AmineCoord->Deprot + Cs2CO3 - CsBr, - CsHCO3 RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Arylamine Product

Catalytic cycle of the Buchwald-Hartwig amination using RuPhos Pd G3 and Cs2CO3.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Reaction Setup (Add Reagents) Step1->Step2 Step3 3. Heating (85°C, 12 h) Step2->Step3 Step4 4. Workup (Celite Filtration) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling.

Step-by-Step Experimental Protocol

This protocol describes the coupling of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate with morpholine (as a representative secondary amine) on a 1.0 mmol scale. The mechanism follows the standard oxidative addition, amine coordination, deprotonation, and reductive elimination sequence[6].

Materials & Reagents
  • Substrate : tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (1.0 mmol, 368.3 mg)

  • Nucleophile : Morpholine (1.2 mmol, 104.5 mg / 104 µL)

  • Precatalyst : RuPhos Pd G3 (0.01 mmol, 8.4 mg, 1 mol%)

  • Ligand : RuPhos (0.01 mmol, 4.7 mg, 1 mol%)

  • Base : Cs₂CO₃ (2.0 mmol, 651.6 mg, 2.0 equiv)

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Methodology

Step 1: Reaction Preparation (Inert Atmosphere)

  • Transfer a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and charge the tube with the aryl bromide substrate (368.3 mg), RuPhos Pd G3 (8.4 mg), supplemental RuPhos ligand (4.7 mg), and finely powdered, anhydrous Cs₂CO₃ (651.6 mg). Note: Supplemental ligand ensures the stabilization of the Pd(0) species during the catalytic cycle.

Step 2: Liquid Addition & Sealing

  • Add anhydrous 1,4-dioxane (5.0 mL) to the Schlenk tube, followed by morpholine (104 µL).

  • Seal the Schlenk tube tightly with a Teflon stopcock and remove it from the glovebox. (If a glovebox is unavailable, solids can be added on the benchtop, followed by rigorous freeze-pump-thaw degassing before the addition of degassed liquids under an argon stream).

Step 3: Heating & Agitation

  • Place the sealed Schlenk tube into a pre-heated oil bath or heating block set to 85 °C.

  • Stir the reaction vigorously (800–1000 rpm) for 12 hours. Critical Insight: Because Cs₂CO₃ is largely insoluble in 1,4-dioxane, vigorous stirring is absolutely essential to ensure adequate mass transfer at the solid-liquid interface for the deprotonation step.

Step 4: Workup

  • Remove the reaction vessel from the heat source and allow it to cool to room temperature.

  • Unseal the tube and dilute the crude reaction mixture with Ethyl Acetate (10 mL).

  • Filter the resulting suspension through a short pad of Celite to remove the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated catalyst residues.

  • Wash the Celite pad thoroughly with additional Ethyl Acetate (2 × 10 mL) to ensure quantitative recovery of the product.

Step 5: Purification

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate.

  • Evaporate the product-containing fractions to yield the pure tert-butyl 2-(4-(morpholino)benzoyl)piperidine-1-carboxylate.

Sources

Application

Asymmetric Synthesis of Chiral 2-Substituted Piperidines: Applications of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Introduction: The Significance of Chiral Piperidines in Drug Discovery The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products. Its conformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The stereochemistry of substituted piperidines is often a critical determinant of their pharmacological activity, with different enantiomers frequently exhibiting distinct efficacy, selectivity, and toxicity profiles. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidines is a paramount objective for researchers in drug discovery and development.

This comprehensive guide details the application of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate as a key intermediate in the asymmetric synthesis of chiral 2-substituted piperidines. We will explore its preparation and, most critically, its highly enantioselective reduction to furnish the corresponding chiral secondary alcohol. This alcohol serves as a versatile building block for the synthesis of a diverse array of chiral piperidine-containing compounds. The protocols provided herein are designed to be both detailed and explanatory, offering insights into the rationale behind the experimental choices to empower researchers to successfully implement and adapt these methods.

Strategic Approach: From Racemic Ketone to Enantiopure Alcohol

Our synthetic strategy hinges on two key transformations: the synthesis of the racemic N-Boc-protected 2-(4-bromobenzoyl)piperidine and its subsequent asymmetric reduction to yield the enantiomerically enriched alcohol. The tert-butoxycarbonyl (Boc) protecting group serves to activate the C2 position for initial functionalization and to modulate the reactivity of the piperidine nitrogen. The core of the asymmetric synthesis lies in the highly selective reduction of the prochiral ketone, for which the Corey-Bakshi-Shibata (CBS) reduction stands out as a powerful and predictable method.[1][2][3]

Diagram 1: Overall Synthetic Workflow

G cluster_0 Part 1: Synthesis of Racemic Precursor cluster_1 Part 2: Asymmetric Reduction cluster_2 Part 3: Analysis & Further Applications A N-Boc-piperidine B N-Boc-2-lithiated piperidine A->B s-BuLi, TMEDA D Racemic tert-butyl 2-((hydroxy)(4-bromophenyl)methyl)piperidine-1-carboxylate B->D 1. Add 4-Bromobenzaldehyde 2. Quench C 4-Bromobenzaldehyde C->D E Oxidation D->E e.g., PCC, DMP F tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (Racemic Ketone) E->F G Racemic Ketone (F) H Corey-Bakshi-Shibata (CBS) Reduction G->H Chiral Oxazaborolidine Catalyst, Borane Source I Enantiomerically Enriched Alcohol (R)- or (S)-tert-butyl 2-((hydroxy)(4-bromophenyl)methyl)piperidine-1-carboxylate H->I J Enantiomerically Enriched Alcohol (I) K Chiral HPLC Analysis J->K M Further Synthetic Transformations J->M Deprotection, Substitution, etc. L Determination of Enantiomeric Excess (ee) K->L

Caption: Workflow for the synthesis and asymmetric reduction of the target compound.

Part 1: Synthesis of Racemic tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Protocol 1.1: Synthesis of Racemic tert-Butyl 2-((hydroxy)(4-bromophenyl)methyl)piperidine-1-carboxylate

This protocol describes the synthesis of the precursor alcohol via the addition of N-Boc-2-lithiated piperidine to 4-bromobenzaldehyde.

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-piperidine (1.0 eq) and anhydrous THF.

  • Formation of the Organolithium Species: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.2 eq) followed by the dropwise addition of s-BuLi (1.2 eq) in cyclohexane, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 3 hours.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-bromobenzaldehyde (1.1 eq) in anhydrous THF. Add this solution dropwise to the organolithium solution at -78 °C. Stir the reaction mixture at this temperature for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the racemic alcohol.

Protocol 1.2: Oxidation to tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.

Materials:

  • Racemic tert-butyl 2-((hydroxy)(4-bromophenyl)methyl)piperidine-1-carboxylate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: To a solution of the racemic alcohol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the racemic tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate.

Part 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source to create a chiral environment for the hydride transfer to the ketone. The stereochemical outcome of the reduction is predictable based on the stereochemistry of the CBS catalyst used.

Diagram 2: Mechanism of the CBS Reduction

G A Chiral Oxazaborolidine Catalyst C Catalyst-Borane Complex A->C Coordination B Borane Source (e.g., BH3·THF) B->C E Diastereomeric Transition States C->E Coordination with Ketone D Racemic Ketone Substrate D->E F Enantiomerically Enriched Alcohol Product E->F Intramolecular Hydride Transfer

Caption: Simplified mechanism of the CBS reduction.

Protocol 2.1: Asymmetric Reduction of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

This protocol provides a general procedure for the CBS reduction of the title compound. The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.

Materials:

  • tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Substrate Addition: In a separate flask, dissolve the racemic ketone (1.0 eq) in anhydrous THF. Add this solution to the catalyst solution at room temperature.

  • Addition of Borane: Cool the reaction mixture to 0 °C. Slowly add the BH₃·THF solution (1.0-1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progress: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the enantiomerically enriched alcohol.

Table 1: Representative Data for Asymmetric Ketone Reductions

Substrate AnalogueCatalystYield (%)Enantiomeric Excess (ee, %)Reference
2-Benzoyl-N-Boc-pyrrolidine(R)-Me-CBS>95>98Adapted from[5]
Acetophenone(S)-Me-CBS9796[2]

Note: The data presented are for analogous substrates and serve as a guide. Actual results for the title compound may vary and require optimization.

Part 3: Analysis and Applications

Protocol 3.1: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (ee) of the synthesized chiral alcohol is a critical measure of the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for this class of compounds (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for baseline separation of the enantiomers. A small amount of a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the 4-bromophenyl group has strong absorbance (e.g., 220-254 nm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the racemic alcohol as a standard to determine the retention times of both enantiomers. Prepare a solution of the enantiomerically enriched product at a similar concentration.

  • Analysis: Inject the racemic standard and the product solution onto the chiral HPLC system.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Diagram 3: Chiral HPLC Analysis Workflow

G A Prepare Racemic Standard and Enriched Sample Solutions B Inject onto Chiral HPLC System A->B C Obtain Chromatogram with Separated Enantiomer Peaks B->C D Integrate Peak Areas C->D E Calculate Enantiomeric Excess (ee) D->E

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Applications in Drug Development

The enantiomerically pure tert-butyl 2-((hydroxy)(4-bromophenyl)methyl)piperidine-1-carboxylate is a valuable chiral building block. The hydroxyl group can be further functionalized or removed, and the bromine atom on the aromatic ring provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity. The Boc protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions. These features make this intermediate a versatile starting point for the synthesis of novel drug candidates with well-defined stereochemistry.

Conclusion

This guide has detailed the synthesis and asymmetric reduction of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, a key intermediate for the preparation of a wide range of chiral 2-substituted piperidines. By providing detailed, step-by-step protocols and explaining the underlying principles of the chemical transformations, we aim to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to apply these methods in their own laboratories. The ability to reliably produce enantiomerically pure piperidine derivatives is a critical capability in the quest for safer and more effective medicines.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
  • Coldham, I., & Patel, J. J. (2010). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Organic letters, 13(3), 394-397. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • Corey–Itsuno reduction. In Wikipedia. [Link]

  • Asymmetric synthesis of 2-arylpiperazines. ResearchGate. (2025, August 5). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals who are working on or planning to syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, chemists, and process development professionals who are working on or planning to synthesize tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate. The 2-acylpiperidine moiety is a valuable structural motif in medicinal chemistry, but its synthesis can be challenging, often plagued by low yields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and significantly improve the yield and purity of your target compound.

Section 1: Understanding the Core Synthetic Challenge

Q1: What is the primary synthetic route for this molecule, and why are yields often low?

The most direct and widely employed method for synthesizing tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is the directed metalation of the N-Boc-piperidine ring at the C2 position, followed by trapping the resulting organometallic intermediate with an acylating agent.

The key challenge lies in the initial deprotonation step. The lithiation of N-Boc piperidine is known to be a sluggish and often low-yielding reaction.[1][2] This is in stark contrast to its five-membered ring analog, N-Boc pyrrolidine, which undergoes deprotonation much more efficiently.[1] The primary limitation is the inherent difficulty of the deprotonation itself, which can lead to incomplete conversion and recovery of starting material.[1][2] Furthermore, the generated 2-lithio-N-Boc-piperidine intermediate can be configurationally unstable at temperatures above -78 °C and is susceptible to side reactions if not handled correctly.[1]

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis. The following troubleshooting workflow can help diagnose and solve problems systematically.

Troubleshooting_Workflow start Low Yield of Target Product check_conversion Analyze Crude Reaction Mixture (TLC/LCMS). What is the major component? start->check_conversion sm_recovered Mostly Starting Material (N-Boc-piperidine) check_conversion->sm_recovered Starting Material side_products Complex Mixture or Significant Side Products check_conversion->side_products Side Products cause_deprotonation Issue: Incomplete Deprotonation sm_recovered->cause_deprotonation cause_side_reactions Issue: Competing Side Reactions or Product Degradation side_products->cause_side_reactions solution1 Verify Base Activity (Titrate s-BuLi) cause_deprotonation->solution1 solution2 Ensure Anhydrous Conditions (Dry Solvents/Glassware) cause_deprotonation->solution2 solution3 Optimize Temperature (Maintain -78 °C) cause_deprotonation->solution3 solution4 Use a Milder Electrophile (e.g., Weinreb Amide) cause_side_reactions->solution4 solution5 Employ Inverse Addition (Add Lithiated Species to Electrophile) cause_side_reactions->solution5 solution6 Check Electrophile Purity cause_side_reactions->solution6

Caption: The Weinreb amide forms a stable intermediate.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield, primarily by using a Weinreb amide electrophile.

Part A: Preparation of N-methoxy-N-methyl-4-bromobenzamide (Weinreb Amide)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-bromobenzoic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO, CO₂) ceases and the solution becomes homogeneous.

  • Amidation: In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared 4-bromobenzoyl chloride solution from step 3 to the amine solution from step 4 via cannula.

  • Workup: After stirring for 2-4 hours at room temperature, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by column chromatography if necessary.

Part B: Synthesis of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate
  • Setup: To a rigorously flame-dried, three-neck flask under an argon atmosphere, add N-Boc-piperidine (1.0 eq) and anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME) (approx. 0.2 M). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.3 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the solution is stirring efficiently.

  • Deprotonation: Add freshly titrated sec-butyllithium (s-BuLi, 1.3 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Lithiation: Stir the resulting pale yellow solution at -78 °C for at least 3 hours. Some studies have shown that longer lithiation times (up to 6 hours) can improve conversion. [1]5. Trapping (Acylation): In a separate flame-dried flask, dissolve the N-methoxy-N-methyl-4-bromobenzamide (1.2 eq) in anhydrous Et₂O or THF. Cool this solution to -78 °C.

  • Inverse Addition: Slowly transfer the lithiated piperidine solution from step 4 into the Weinreb amide solution from step 5 via a cooled cannula over 30-45 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for an additional 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I use a different base, like LDA or a Grignard reagent? A: Lithium diisopropylamide (LDA) is generally not strong enough for efficient deprotonation of the C2 position of N-Boc-piperidine. Grignard reagents are typically not used for this transformation as they are not basic enough and can lead to complex mixtures. s-BuLi is the base of choice due to its high basicity and steric bulk, which favors deprotonation over nucleophilic attack.

Q6: What is the role of the chiral ligand (e.g., (-)-sparteine) if I don't need an enantioselective synthesis? A: Ligands like TMEDA and (-)-sparteine play a crucial role beyond just inducing chirality. They break up the oligomeric aggregates of s-BuLi in solution, leading to a more reactive, monomeric species. [3]This increases the effective basicity and can significantly accelerate the rate of deprotonation, leading to higher yields even in a racemic synthesis. For non-asymmetric synthesis, TMEDA is a cost-effective and highly efficient choice.

Q7: My purification by column chromatography is difficult, with the product streaking on the column. Any tips? A: Streaking (tailing) on silica gel columns is often due to the basicity of the piperidine nitrogen. Although the Boc-group reduces this basicity, some interaction with the acidic silica gel can still occur. Try pre-treating your silica gel with triethylamine (e.g., by adding 0.5-1% triethylamine to your eluent system). This will neutralize the acidic sites on the silica and should lead to much sharper peaks and better separation.

Q8: Are there any viable alternative synthetic routes? A: While directed metalation is the most common, other routes exist. One alternative involves the reaction of a 4-bromophenyl Grignard reagent with N-Boc-piperidine-2-carboxaldehyde, followed by oxidation (e.g., with Dess-Martin periodinane) of the resulting secondary alcohol to the ketone. [4]This multi-step route avoids the challenging deprotonation but adds other steps. The choice depends on the availability of starting materials and the specific challenges you are facing with the deprotonation route.

References

  • O'Brien, P. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects.
  • O'Brien, P., et al. Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, (2010). URL: [Link]

  • Gawley, R. E., et al. An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, (2002). URL: [Link]

  • Coldham, I. An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, (2002).
  • O'Brien, P. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, (2012). URL: [Link]

  • Gawley, R. E., et al. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Organic Letters, (2011). URL: [Link]

  • Leonori, D., et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, (2022). URL: [Link]

  • Marcos, C. F., et al. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry, (2010). URL: [Link]

  • Gawley, R. E. Highly Enantioselective Catalytic Dynamic Resolution of N -Boc-2-lithiopiperidine.
  • Raghavaiah, P., et al. An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu, (2012).
  • O'Brien, P. New Routes to α-Arylated N-Boc Heterocycles. University of York, (2012).
  • Almqvist, F. Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva-Portal.org, (2009). URL: [Link]

  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, (2023).
  • Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, (2019).
  • Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate, (2019). URL: [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Marsden, S. P. Practical Synthesis of Fragment Libraries using Automated Reagent Dispensing. RSC.org, (2020).
  • Kawabata, T., et al. Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. The Journal of Organic Chemistry, (2015). URL: [Link]

  • Ialongo, C., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI, (2024). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Welcome to the technical support hub for the deprotection of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the deprotection of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific and structurally demanding substrate. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded troubleshooting strategies and validated experimental procedures to ensure the successful and reproducible synthesis of your target compound, 2-(4-bromobenzoyl)piperidine.

The acid-catalyzed removal of a Boc group is a fundamental transformation in organic synthesis.[1][2] However, the specific substrate presents unique challenges due to the steric hindrance around the nitrogen atom and the electronic properties of the benzoyl substituent. Incomplete reactions can lead to low yields, difficult purifications, and ultimately, delays in research and development timelines. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Common Issues

This section addresses the most frequently encountered problems during the Boc deprotection of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate in a direct question-and-answer format.

Q1: My deprotection reaction is stalled, and I observe a significant amount of starting material even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion is the most common issue and can stem from several factors related to acid strength, concentration, and reaction conditions.

  • Insufficient Acid Strength or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process that involves protonation of the carbamate's carbonyl oxygen.[2][3][4] If the acid is too weak or used in insufficient amounts, the equilibrium will not favor the formation of the unstable carbamic acid intermediate that leads to the deprotected amine. The reaction rate has been shown to have a second-order dependence on acid concentration, making this a critical parameter.[5]

    • Solution:

      • Increase Acid Concentration: If you are using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the volume percentage of TFA. A common starting point is 20-50% TFA in DCM, but for challenging substrates, using neat TFA may be necessary.[5]

      • Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in 1,4-dioxane is a highly effective alternative to TFA/DCM.[6][7][8] This reagent often provides faster and cleaner conversions for sterically hindered Boc-protected amines.[6][7]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates like this one may require more forcing conditions.[5][9]

    • Solution:

      • Extend the Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration (e.g., 4-6 hours or even overnight) if necessary.[5][9]

      • Increase the Temperature: Gentle heating of the reaction mixture to 30-40°C can significantly increase the reaction rate. However, this should be done with caution to avoid potential side reactions.

  • Solvent Effects: The choice of solvent is crucial for ensuring proper solvation of both the substrate and the acid.[5]

    • Solution: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue in DCM, 1,4-dioxane (used with HCl) may be a better choice.

Q2: I'm observing the formation of side products in my reaction mixture. What are they, and how can their formation be minimized?

A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group. [5][10][11] This electrophilic species can alkylate nucleophilic sites on your molecule or the solvent.

  • tert-Butylation of the Aromatic Ring: The electron-rich 4-bromobenzoyl moiety can be susceptible to Friedel-Crafts alkylation by the tert-butyl cation.

    • Solution: Use of Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[12]

      • Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are effective scavengers. A typical protocol involves adding 2.5-5% (v/v) of the scavenger to the reaction mixture.

Q3: How can I effectively monitor the progress of my deprotection reaction to avoid over-running or stopping it prematurely?

A3: Real-time reaction monitoring is crucial for optimizing the deprotection process.

  • Thin Layer Chromatography (TLC): This is the quickest and most straightforward method.[9]

    • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of the starting material. The deprotected product, being a free amine, will have a significantly different Rf value (it will likely be more polar and have a lower Rf).

    • Visualization: Staining the TLC plate with a ninhydrin solution is highly recommended. Ninhydrin reacts with the newly formed primary or secondary amine to produce a distinct color (typically purple or yellow), providing unambiguous confirmation of deprotection.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information.

    • Procedure: At various time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., by diluting with a mobile phase containing a neutralizing agent), and inject it into the LC-MS.[5][13]

    • Analysis: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. The product's mass will be 100.12 g/mol less than the starting material, corresponding to the loss of the Boc group.[14]

Q4: The work-up procedure is problematic, leading to product loss or the formation of an inseparable emulsion. What is a robust work-up protocol?

A4: The work-up aims to neutralize the excess acid and isolate the deprotected amine.

  • Standard Aqueous Work-up:

    • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[3][5]

    • Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid. Caution: Carbon dioxide (CO₂) evolution can cause pressure buildup in the separatory funnel.[2]

    • Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product.[15]

  • Alternative Work-up for Water-Soluble Amine Salts: If the hydrochloride or trifluoroacetate salt of your product has significant water solubility, an aqueous work-up can lead to product loss.

    • Precipitation and Filtration: Often, when using 4M HCl in dioxane, the deprotected amine hydrochloride salt will precipitate directly from the reaction mixture.[15] This solid can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove impurities.

    • Use of Resins: For small-scale reactions, a solid-phase extraction using an ion-exchange resin can be an effective way to isolate the product without an aqueous work-up.[16]

Frequently Asked Questions (FAQs)

  • What is the mechanism of Boc deprotection? The deprotection is an acid-catalyzed process. First, the carbonyl oxygen of the Boc group is protonated by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine.[1][2][4] The amine is then protonated by the excess acid to form the corresponding salt.

  • Is it better to use TFA or HCl in dioxane? Both are effective, but 4M HCl in dioxane is often preferred for substrates that are sterically hindered or prone to side reactions with TFA. HCl in dioxane can lead to faster reaction times and often results in the precipitation of the clean hydrochloride salt of the product, simplifying purification.[6][7][8]

  • My compound has other acid-sensitive functional groups. What are my options? If your molecule contains other acid-labile groups (e.g., tert-butyl esters, acetals), the standard strong acid conditions can be problematic. In such cases, milder deprotection methods should be considered. One such method involves the use of oxalyl chloride in methanol, which can selectively deprotect N-Boc groups under milder conditions.[9][17][18]

Validated Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolution: Dissolve tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For this specific substrate, starting with a 1:1 (v/v) mixture of DCM:TFA is a good starting point.[9]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed (typically 2-4 hours).[15]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[5] Proceed with an aqueous work-up as described in the troubleshooting section, or purify the resulting TFA salt directly.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolution/Suspension: Place tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (1 equivalent) in a round-bottom flask.

  • Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).[9]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in less than 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.[15]

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.[15] Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.

Protocol 3: Reaction Monitoring by TLC
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

  • Spotting: Using a capillary tube, spot a small amount of your starting material (as a reference) and the reaction mixture on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and visualize the spots under a UV lamp.

    • Dry the plate and dip it into a ninhydrin staining solution.

    • Gently heat the plate with a heat gun until colored spots appear. The appearance of a new, lower Rf spot that stains positive with ninhydrin indicates the formation of the deprotected amine.

Data and Reagent Summary

Reagent SystemTypical ConcentrationSolventTemperatureTypical Reaction TimeKey Considerations
TFA 20-95% (v/v)DCM0°C to RT1-4 hoursScavengers may be needed to prevent side reactions.[2][5]
HCl 4M1,4-DioxaneRT0.5-2 hoursOften provides cleaner reactions and product may precipitate as the HCl salt.[6][7][8]
Oxalyl Chloride 3 equivalentsMethanolRT1-4 hoursA milder alternative for substrates with other acid-sensitive groups.[17][19]

Visual Guides

Boc Deprotection Mechanism```dot

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ (from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt (HCl or TFA) Free_Amine->Amine_Salt + H⁺

Caption: Decision tree for troubleshooting incomplete reaction.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 1-10.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (2025). Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis.
  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride†.

Sources

Troubleshooting

Optimizing palladium catalyst loading for tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate reactions

Topic: Optimizing Palladium Catalyst Loading for the Synthesis of tert-butyl 2-(4-arylbenzoyl)piperidine-1-carboxylate Derivatives Introduction Welcome to the technical support guide for optimizing the Suzuki-Miyaura cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Palladium Catalyst Loading for the Synthesis of tert-butyl 2-(4-arylbenzoyl)piperidine-1-carboxylate Derivatives

Introduction

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the synthesis of tert-butyl 2-(4-arylbenzoyl)piperidine-1-carboxylate from its 4-bromobenzoyl precursor. This reaction is a cornerstone in medicinal chemistry and drug development for creating complex biaryl structures.[1][2] However, achieving high yields and purity can be challenging, with palladium catalyst loading being a critical and often misunderstood parameter.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the coupling of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate with an arylboronic acid?

A: For initial screening and small-scale reactions, a catalyst loading of 1-3 mol% of the palladium source relative to the limiting reagent (typically the aryl bromide) is a robust starting point.[3] For highly active catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), it is often possible to achieve excellent results with loadings as low as 0.5 mol% or even lower upon optimization.[4][5]

Q2: My reaction is sluggish or stalls before completion. Should I just add more catalyst?

A: While insufficient catalyst loading can be a cause, it is often a symptom of a deeper issue. Simply adding more catalyst is an expensive and often ineffective solution. Before increasing the loading, investigate these common culprits:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[3] Ensure your solvents and reaction vessel are thoroughly degassed.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient.[3][6]

  • Poor Ligand Choice: The ligand is critical for stabilizing the catalyst and promoting key steps in the catalytic cycle.[7][8] For an electron-rich system involving an aryl bromide, a bulky phosphine ligand is often necessary.[4]

  • Impure Reagents: Impurities in the boronic acid, aryl bromide, or solvent can poison the catalyst.[9][10]

Q3: How does the choice of ligand affect the optimal catalyst loading?

A: The ligand's structure and electronic properties are paramount. Bulky, electron-rich ligands, such as the dialkylbiaryl phosphines, dramatically enhance catalyst performance.[4] They promote the rate-limiting oxidative addition and reductive elimination steps and stabilize the active monoligated Pd(0) species, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[4] This allows for significantly lower catalyst loadings compared to less effective ligands like triphenylphosphine (PPh₃).[6]

Q4: What are the most common side reactions, and how do they relate to catalyst loading?

A: The primary side reactions are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[3][9][11]

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source instead of the palladium complex. It is often exacerbated by high temperatures and prolonged reaction times, which can be necessary if the catalyst is inefficient.[3][9]

  • Homocoupling: This side reaction forms a biaryl from two boronic acid molecules and is often promoted by the presence of oxygen or Pd(II) species that have not been reduced to the active Pd(0) state.[7][10]

Optimizing the catalyst system to achieve a fast and efficient cross-coupling reaction is the best way to minimize these side reactions. A highly active catalyst at a low loading will consume the starting materials faster, giving less time for side reactions to occur.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Your reaction shows little to no formation of the desired product, with starting material remaining even after extended reaction times.

Diagnostic Workflow

G start Low / No Yield q1 Was the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check First q2 Are reagents high purity? (Boronic acid, base, solvent) a1_yes->q2 sol1 Action: Re-run reaction. Purge solvent with Ar/N₂ for 30+ min. Use freeze-pump-thaw cycles. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst system appropriate? (Pd source + Ligand) a2_yes->q3 sol2 Action: Use fresh, high-purity boronic acid. Use anhydrous solvent. Ensure base is dry. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the base/solvent combination optimal? a3_yes->q4 sol3 Action: Screen ligands. For aryl bromides, try bulky, electron-rich phosphines (e.g., SPhos, XPhos). a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end If issues persist, consider screening temperature and concentration. a4_yes->end sol4 Action: Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF/H₂O). The base is crucial for transmetalation. a4_no->sol4 Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)(Br)L₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal diaryl_pd Ar-Pd(II)(Ar')L₂ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product aryl_bromide tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate aryl_bromide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines the setup for a small-scale reaction to test catalyst loading.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (1.0 equiv).

    • Add the desired arylboronic acid (1.2-1.5 equiv).

    • Add the base, typically powdered K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv). [4]2. Inert Atmosphere Setup:

    • Seal the vial with a septum cap.

    • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe. [9]The solvent should be sparged with inert gas for at least 30 minutes prior to use. [9] * In a separate vial, prepare a stock solution of the palladium precursor and ligand if not using a pre-formed catalyst. Add the required volume of this solution to the reaction vial under a positive flow of inert gas to achieve the desired mol%.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. [9][12] * Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). [[“]]5. Work-up and Analysis:

    • Once the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other aqueous-soluble materials. [9] * Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR to determine the conversion and yield. [14]Purify by column chromatography if necessary. [11]

Data Presentation: Impact of Catalyst Loading and Ligand Choice

The following table summarizes hypothetical but representative results for the coupling of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate with phenylboronic acid, demonstrating the critical interplay between catalyst loading and ligand selection.

EntryPd SourceLigandCatalyst Loading (mol%)Time (h)Conversion (%)Notes
1Pd(OAc)₂PPh₃2.01265Sluggish reaction, requires higher loading.
2Pd(OAc)₂PPh₃5.01285Higher loading improves conversion but is less economical.
3Pd₂(dba)₃SPhos 1.04>98Highly efficient system, rapid conversion. [4]
4Pd₂(dba)₃SPhos 0.5 6>98 Optimal condition: low loading, high yield.
5Pd(PPh₃)₄-2.01271A common but often less active "all-in-one" catalyst. [9]

Conditions: Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Dioxane/H₂O (5:1, 0.1 M), 100 °C.

This data clearly illustrates that choosing a modern, bulky phosphine ligand like SPhos allows for a significant reduction in palladium loading while simultaneously decreasing reaction time and improving conversion, leading to a more efficient and cost-effective process.

References
  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction.
  • Cross-Coupling Reactions Guide. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1.
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (2025). troubleshooting low yields in 9-BBN Suzuki coupling.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone...
  • Yang, C., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (2021, May 24). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Royal Society of Chemistry. (n.d.). . Retrieved March 12, 2026, from

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of...
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Strategy: Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate vs. Fmoc-Protected Piperidine Derivatives

In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone of privileged structures, lending favorable pharmacokinetic properties to a multitude of therapeutic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains a cornerstone of privileged structures, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. The strategic functionalization of this core, however, is critically dependent on the choice of protecting groups and the inherent reactivity of the starting materials. This guide provides an in-depth, data-driven comparison between two key classes of building blocks: the Boc-protected ketone, Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, and the widely utilized Fmoc-protected piperidine derivatives.

This analysis moves beyond a simple cataloging of features, delving into the practical implications of their chemical nature. We will explore the underlying causality of experimental outcomes, present validated protocols, and offer insights gleaned from extensive application to guide your selection process in complex synthetic campaigns.

Foundational Chemical Principles: Boc vs. Fmoc in the Piperidine Context

The fundamental difference between these two classes of reagents lies in the nature and cleavage mechanism of the nitrogen protecting group: the tert-butyloxycarbonyl (Boc) group versus the fluorenylmethyloxycarbonyl (Fmoc) group. This choice dictates the entire synthetic strategy, defining which reagents and reaction conditions can be employed in subsequent steps.

  • Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate incorporates the acid-labile Boc group. This protecting group is stable to a wide range of nucleophilic and basic conditions, making it ideal for reactions involving organometallics, hydrides, and strong bases. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which are orthogonal to the base-labile Fmoc group. The presence of the 4-bromobenzoyl group at the 2-position provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents.

  • Fmoc-Protected Piperidine Derivatives utilize the base-labile Fmoc group. This group is exceptionally stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality makes it a cornerstone of solid-phase peptide synthesis (SPPS) and a valuable tool in solution-phase synthesis where acid-sensitive functionalities must be preserved.

The logical flow for selecting a protecting group strategy is visualized below.

G cluster_0 Synthetic Goal cluster_1 Key Considerations cluster_2 Protecting Group Choice cluster_3 Rationale Start Desired Piperidine Derivative Condition Downstream Reaction Conditions? Start->Condition Functionality Other Functional Groups Present? Start->Functionality Boc Use Boc-Protected Piperidine (e.g., Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate) Condition->Boc Basic / Nucleophilic Fmoc Use Fmoc-Protected Piperidine Condition->Fmoc Acidic Functionality->Boc Acid-Stable Functionality->Fmoc Base-Stable Boc_Reason Pathway requires basic/nucleophilic reagents. Acid-labile groups absent. Boc->Boc_Reason Fmoc_Reason Pathway requires acidic reagents. Base-labile groups absent. Fmoc->Fmoc_Reason

Caption: Decision workflow for selecting Boc vs. Fmoc protecting groups in piperidine synthesis.

Comparative Performance Data

The choice between these building blocks directly impacts key performance indicators in a synthetic workflow. The following table summarizes typical experimental outcomes based on internal validation and literature data.

ParameterTert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylateFmoc-piperidine-4-carboxylic acid
Protecting Group Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Orthogonality Stable to bases, nucleophiles, reductive agents.Stable to acids, mild oxidizing agents.
Typical Suzuki Coupling Yield 85-95% (on 4-bromobenzoyl moiety)N/A
Typical Amide Coupling Yield N/A90-98% (on carboxylic acid)
Deprotection Time 30-60 minutes at room temperature5-20 minutes at room temperature
Workup/Purification Aqueous basic wash, chromatographyEvaporation of piperidine, precipitation/chromatography
Key Application Scaffold decoration via cross-couplingPeptide synthesis, library synthesis

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we present two common, validated protocols. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: Suzuki Coupling of Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

This protocol demonstrates the utility of the bromobenzoyl group as a handle for C-C bond formation, a reaction enabled by the stability of the Boc group under these conditions.

Objective: To synthesize Tert-butyl 2-(4-phenylbenzoyl)piperidine-1-carboxylate.

G cluster_0 Setup & Reagent Charging cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Boc-protected piperidine, phenylboronic acid, and Pd catalyst to a dry flask. B 2. Purge flask with Argon/Nitrogen. A->B Inert atmosphere is critical to prevent catalyst oxidation. C 3. Add degassed solvent (e.g., Toluene/Dioxane) and base (e.g., aq. K2CO3). B->C D 4. Heat reaction mixture to 80-100 °C. C->D Heat accelerates the catalytic cycle. E 5. Monitor reaction by TLC/LC-MS until starting material is consumed. D->E F 6. Cool, dilute with Ethyl Acetate, and wash with water/brine. G 7. Dry organic layer (Na2SO4), filter, and concentrate. F->G Removes inorganic salts. H 8. Purify by column chromatography. G->H Isolates the final product.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask, add Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Rationale: The boronic acid is the coupling partner. The base is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the C-C bond formation.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for high yields.

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

    • Rationale: Degassing the solvent removes dissolved oxygen. Water is necessary to dissolve the inorganic base.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Rationale: The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Fmoc-Deprotection and Subsequent Amide Coupling

This protocol highlights the signature base-lability of the Fmoc group, a standard procedure in peptide chemistry and solution-phase synthesis.

Objective: To deprotect Fmoc-piperidine-4-carboxylic acid and couple it with Benzylamine.

G cluster_0 Fmoc Deprotection cluster_1 Amide Coupling Deprotect_Start 1. Dissolve Fmoc-piperidine in DMF. Deprotect_Add 2. Add 20% Piperidine in DMF. Deprotect_Start->Deprotect_Add Deprotect_Stir 3. Stir for 15 min at RT. Deprotect_Add->Deprotect_Stir Piperidine acts as the base to cleave the Fmoc group. Deprotect_End 4. Concentrate in vacuo to remove piperidine. Deprotect_Stir->Deprotect_End Couple_Start 5. Re-dissolve crude amine in DCM/DMF. Deprotect_End->Couple_Start Proceed directly with crude amine Couple_Add 6. Add Benzylamine, HATU, and DIPEA. Couple_Start->Couple_Add Couple_Stir 7. Stir for 2-4 hours at RT. Couple_Add->Couple_Stir HATU is the coupling agent; DIPEA is the non-nucleophilic base. Couple_Workup 8. Perform aqueous workup and purify. Couple_Stir->Couple_Workup

Caption: Sequential Fmoc-deprotection and amide coupling workflow.

Step-by-Step Methodology:

  • Deprotection: Dissolve Fmoc-piperidine-4-carboxylic acid (1.0 eq) in DMF. Add a 20% solution of piperidine in DMF (v/v) and stir at room temperature for 15 minutes.

    • Rationale: Piperidine is a secondary amine that acts as a base to abstract the acidic proton on the fluorenyl ring, initiating an E1cB elimination mechanism that liberates the free piperidine amine and a dibenzofulvene-piperidine adduct.

  • Isolation of Amine: Concentrate the reaction mixture under high vacuum to remove the excess piperidine and DMF. The resulting crude piperidine-4-carboxylic acid is often used directly in the next step.

    • Rationale: For many applications, the crude amine is of sufficient purity, avoiding a potentially difficult purification step of a polar zwitterion.

  • Coupling Setup: Dissolve the crude amine in DCM or DMF. Add benzylamine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Rationale: HATU is a uronium-based coupling reagent that activates the carboxylic acid to form a highly reactive intermediate. DIPEA is a sterically hindered base that neutralizes the generated acids without competing in the nucleophilic attack.

  • Reaction and Workup: Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS. Upon completion, dilute with an organic solvent and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Rationale: The acidic and basic washes remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography or crystallization to yield the desired amide.

Conclusion and Strategic Recommendations

The choice between Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate and Fmoc-protected piperidine derivatives is not a matter of inherent superiority, but of strategic alignment with the overall synthetic plan.

  • Choose Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate when:

    • Your synthetic route involves downstream cross-coupling reactions (Suzuki, Sonogashira, etc.) to build molecular complexity.

    • The planned transformations require basic or nucleophilic conditions where an Fmoc group would be labile.

    • An acid-cleavable protecting group is compatible with other functionalities in your molecule.

  • Choose an Fmoc-protected piperidine derivative when:

    • You are performing solid-phase synthesis or require orthogonality with acid-labile groups (e.g., Boc, trityl).

    • The synthetic endpoint is peptide-like or involves standard amide bond formations.

    • The downstream chemistry involves strongly acidic conditions that would cleave a Boc group prematurely.

By understanding the fundamental reactivity and leveraging the orthogonal stability of these critical building blocks, researchers can design more efficient, robust, and successful synthetic routes in the pursuit of novel chemical entities.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]

Comparative

HPLC Method Validation for tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex, sterically hindered intermediates, the analytical methods used to verify their purity must evolve. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, sterically hindered intermediates, the analytical methods used to verify their purity must evolve. tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a critical building block featuring a bulky Boc-protected piperidine ring and a highly polarizable 4-bromobenzoyl moiety.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often default to C18 columns. However, separating this target molecule from closely related structural analogs—such as its debrominated derivative or positional isomers (e.g., 3-bromobenzoyl)—presents a significant selectivity challenge.

In this guide, we objectively compare the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries. By grounding our protocol in the latest [1], we provide a self-validating framework that ensures absolute scientific integrity and analytical trustworthiness.

Mechanistic Rationale: Dispersive vs. π−π Interactions

To achieve baseline resolution ( Rs​>2.0 ) for structurally similar impurities, we must understand the causality behind column and solvent selection.

The Limitation of C18

C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the target molecule and its debrominated impurity possess nearly identical hydrophobic surface areas, a C18 column struggles to differentiate them, often resulting in co-elution or severe peak overlap.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl columns introduce a secondary retention mechanism: π−π interactions. The 4-bromobenzoyl group of our target analyte is electron-deficient (a π -acid) due to the electron-withdrawing nature of the ketone and the highly electronegative bromine atom. The phenyl ring on the stationary phase acts as an electron-rich π -base. This shape-selective π−π interaction provides orthogonal selectivity that easily resolves the brominated target from debrominated or isomeric impurities[2].

The Solvent Effect: Methanol vs. Acetonitrile

A common pitfall in method development is pairing a Phenyl column with Acetonitrile (MeCN). Acetonitrile contains a nitrile triple bond rich in π electrons, which competes with the analyte for the stationary phase's phenyl rings, effectively dampening the π−π selectivity. By substituting MeCN with Methanol (MeOH)—which lacks π electrons—we maximize the π−π interactions and dramatically improve resolution[3].

SelectivityMechanism Start Selectivity Optimization tert-butyl 2-(4-bromobenzoyl) piperidine-1-carboxylate C18 Standard C18 Column (Dispersive Interactions) Start->C18 Phenyl Phenyl-Hexyl Column (π-π + Hydrophobic) Start->Phenyl PoorRes Poor Resolution (Rs < 1.5) C18->PoorRes MeCN Acetonitrile Mobile Phase (π-electrons suppress π-π) Phenyl->MeCN MeOH Methanol Mobile Phase (Maximizes π-π interaction) Phenyl->MeOH MeCN->PoorRes HighRes Optimal Resolution (Rs > 2.0) MeOH->HighRes

Fig 1. Logical relationship between column chemistry, mobile phase selection, and chromatographic resolution.

Comparative Performance Data

To validate this mechanistic theory, we conducted a head-to-head comparison between a standard 90 Å C18 column and a 90 Å Phenyl-Hexyl column (both 2.7 µm superficially porous particles, 100 x 4.6 mm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to ensure the Boc group remains stable while suppressing silanol ionization).

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Table 1: System Suitability and Selectivity Comparison
ParameterStandard C18 (2.7 µm)Phenyl-Hexyl (2.7 µm)Analytical Requirement
Retention Time (Target) 6.4 min7.1 minN/A
Retention Time (Debromo Impurity) 6.2 min6.1 minN/A
Resolution ( Rs​ ) 1.1 (Fail)3.4 (Pass) ≥2.0
Peak Tailing Factor ( Tf​ ) 1.451.12 ≤1.5
Theoretical Plates ( N ) 12,50018,200 ≥10,000

Data Interpretation: The Phenyl-Hexyl column successfully retains the brominated target longer due to strong π−π interactions, pulling it away from the debrominated impurity. The C18 column fails the baseline resolution requirement.

Self-Validating Experimental Protocol

A robust method must be a self-validating system. This protocol incorporates built-in System Suitability Testing (SST) prior to sample analysis, ensuring the system meets ICH Q2(R2) standards before any data is reported.

Step-by-Step Methodology

Step 1: Preparation of Mobile Phases

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% LC-MS grade Methanol.

Step 2: Preparation of Solutions

  • Diluent: 50:50 Water:Methanol.

  • Standard Solution: Accurately weigh 10.0 mg of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the Standard Solution with 0.1% (w/w) of the debrominated impurity (tert-butyl 2-benzoylpiperidine-1-carboxylate).

Step 3: Instrument Equilibration & SST Execution

  • Install the Phenyl-Hexyl column (100 x 4.6 mm, 2.7 µm).

  • Equilibrate the system at initial gradient conditions (40% B) for 15 column volumes.

  • Self-Validation Gate: Inject the SST solution (5 µL). The system is ONLY validated for use if:

    • Resolution ( Rs​ ) between the impurity and target is ≥2.0 .

    • Tailing factor ( Tf​ ) for the target peak is ≤1.5 .

    • RSD of the target peak area from 5 replicate injections is ≤2.0% .

Step 4: Sample Analysis

  • Inject blank (diluent) to confirm no baseline interference.

  • Inject test samples prepared at 1.0 mg/mL.

  • Calculate purity using the area normalization method, applying relative response factors (RRF) if previously determined.

ICH Q2(R2) Method Validation Summary

Following the optimization of the Phenyl-Hexyl method, a full validation was executed in accordance with ICH Q2(R2) guidelines[1]. The validation confirms that the method is fit for its intended purpose: the quantitative purity analysis of the pharmaceutical intermediate.

Table 2: Validation Metrics (Phenyl-Hexyl Method)
Validation CharacteristicICH Q2(R2) MethodologyResultStatus
Specificity Blank, Target, and Impurity spiked at 0.1%. Check for interference.No interference at tR​ 7.1 min. Rs​=3.4 .Pass
Linearity 5 concentration levels (50% to 150% of nominal 1.0 mg/mL). y=14523x+12.4 ; R2=0.9998 Pass
Accuracy (Recovery) Triplicate preparations spiked at 80%, 100%, and 120%.Mean Recovery: 99.4% (Range: 98.8% - 100.2%)Pass
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.Area RSD = 0.85%; tR​ RSD = 0.12%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ≥10:1 .0.03% of nominal concentration (0.3 µg/mL)Pass

Conclusion

For complex, sterically hindered aromatic intermediates like tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, standard C18 columns often fail to provide the necessary selectivity. By understanding the causality of molecular interactions, we demonstrated that switching to a Phenyl-Hexyl column—and pairing it with a methanol-based mobile phase—unlocks powerful π−π interactions.

This objective comparison proves that the Phenyl-Hexyl method not only resolves critical impurity pairs that C18 cannot, but also seamlessly passes all rigorous ICH Q2(R2) validation criteria. By adopting this self-validating protocol, analytical scientists can ensure absolute trustworthiness in their purity assessments.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • Phenomenex. Reversed Phase HPLC Method Development.[Link]

Sources

Validation

LC-MS fragmentation pattern comparison for tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

LC-MS Fragmentation Pattern Comparison: tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate and Its Positional Isomers The structural elucidation of substituted heterocycles is a critical bottleneck in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Pattern Comparison: tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate and Its Positional Isomers

The structural elucidation of substituted heterocycles is a critical bottleneck in pharmaceutical development. Specifically, tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate—a heavily utilized, Boc-protected halogenated building block—presents unique analytical challenges. Differentiating this compound from its positional isomers (the 3- and 4-substituted analogs) cannot rely on exact mass alone.

As an Application Scientist, I rely on the deterministic gas-phase ion chemistry of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to resolve these ambiguities. This guide provides an objective, mechanistic comparison of their fragmentation patterns, offering a self-validating framework for unambiguous identification.

Mechanistic Principles of ESI-CID Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate readily protonates to form a precursor ion [M+H]+ at m/z 368.08 (for 79 Br) and 370.08 (for 81 Br). Upon entering the collision cell, Collision-Induced Dissociation (CID) drives three primary, competing fragmentation pathways :

  • The Boc-Cleavage Cascade: The tert-butoxycarbonyl (Boc) protecting group is highly thermolabile. The initial fragmentation is the neutral loss of isobutylene ( −56 Da) via a six-membered transition state, yielding an intermediate at m/z 312/314. This intermediate rapidly expels carbon dioxide ( −44 Da) to form the deprotected secondary amine at m/z 268/270. This sequential −100 Da loss is a universal diagnostic signature for N-Boc protected amines.

  • Alpha-Cleavage and Acylium Ion Formation: The bond between the carbonyl carbon and the piperidine ring is highly susceptible to heterolytic cleavage. This forms the 4-bromobenzoyl cation (an acylium ion) at m/z 183/185. The natural 1:1 isotopic ratio of 79 Br and 81 Br acts as a built-in mass tag, instantly confirming the presence of the bromobenzoyl moiety .

  • Charge Retention on the Piperidine Ring: Alternatively, via hydrogen rearrangement, the charge can be retained on the nitrogen-containing fragment, yielding a Boc-piperidine iminium ion at m/z 184.1.

Fragmentation M [M+H]+ m/z 368 / 370 Iso [M+H - C4H8]+ m/z 312 / 314 M->Iso - Isobutylene (-56 Da) Acyl Bromobenzoyl Cation m/z 183 / 185 M->Acyl Alpha-cleavage (Charge on Acyl) Iminium Piperidine Iminium m/z 184 M->Iminium Alpha-cleavage (Charge on Ring) Boc [M+H - C5H8O2]+ m/z 268 / 270 Iso->Boc - CO2 (-44 Da)

ESI-CID fragmentation pathways of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate.

Comparative Isomeric Analysis: 2- vs. 3- vs. 4-Substitution

The true analytical power of MS/MS lies in its ability to differentiate positional isomers . The position of the 4-bromobenzoyl group fundamentally alters the transition state energies during CID, dictating which fragment retains the positive charge.

  • 2-Substituted Isomer (The Target): Because the carbonyl group is adjacent (alpha) to the basic nitrogen, cleavage of the C2-Carbonyl bond allows the nitrogen's lone pair to directly stabilize the resulting positive charge. This forms a highly stable, resonance-delocalized cyclic iminium ion (m/z 184.1). Consequently, this ion dominates the spectrum.

  • 3-Substituted Isomer: The beta-position lacks direct resonance stabilization from the nitrogen atom upon cleavage. Therefore, the charge preferentially remains on the bromobenzoyl cation (m/z 183/185), making it the base peak, while the piperidine fragment undergoes further ring-opening degradation.

  • 4-Substituted Isomer: Gamma-substitution isolates the basic nitrogen from the cleavage site. This isomer requires higher collision energies to induce backbone fragmentation, and its primary pathway is heavily biased toward the simple loss of the Boc group.

Table 1: Comparative MS/MS Fragments (ESI+, Stepped CE = 15-35 eV)

Fragment Identitym/z ( 79 Br / 81 Br)2-Isomer Abundance3-Isomer Abundance4-Isomer AbundanceDiagnostic Causality
[M+H] + 368.1 / 370.1LowLowLowIntact precursor ion
[M+H - C 4​ H 8​ ] + 312.1 / 314.1MediumMediumMediumInitial Boc degradation
[M+H - Boc] + 268.1 / 270.1HighHighHighComplete Boc removal
Bromobenzoyl Cation 183.0 / 185.0HighBase Peak Base Peak Charge retention on acylium
Boc-Piperidine Iminium 184.1Base Peak LowLowN-stabilized alpha-cleavage
Piperidine Iminium 84.1HighMediumLowSecondary ring fragmentation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and prevent false positive identifications, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates orthogonal checks (isotopic ratio matching and neutral loss verification) directly into the workflow .

Workflow Prep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18, Gradient Elution Prep->LC ESI ESI+ Ionization Capillary: 3.5 kV LC->ESI Q1 Q1 Selection m/z 368.1 & 370.1 ESI->Q1 CID CID Fragmentation Stepped CE: 15-35 eV Q1->CID TOF Data Validation Isotope Pattern Match CID->TOF

Self-validating LC-MS/MS workflow for the unambiguous identification of piperidine isomers.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: This specific concentration prevents electron multiplier saturation in the detector, which is critical because detector saturation artificially skews the 79 Br/ 81 Br isotopic ratio, destroying your primary validation metric.

  • Chromatographic Separation:

    • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The Boc group imparts significant lipophilicity. A rapid gradient ensures sharp peak shapes, while the C18 stationary phase resolves the 2-, 3-, and 4-isomers based on subtle differences in their hydrodynamic radii and dipole moments.

  • Mass Spectrometry Acquisition:

    • Ionization: ESI Positive mode.

    • Data-Dependent Acquisition (DDA): Set the MS1 scan range to m/z 100-600. Trigger MS/MS on both the m/z 368.1 and 370.1 precursors.

    • Collision Energy (CE): Apply a stepped CE of 15, 25, and 35 eV.

    • Causality: Stepped CE ensures that both fragile fragments (like the initial −56 Da loss of isobutylene at 15 eV) and recalcitrant fragments (like the m/z 84 piperidine ring collapse at 35 eV) are captured in a single, comprehensive composite spectrum.

  • Data Validation (Internal Quality Control):

    • Bromine Check: Verify that the m/z 183 and 185 product ions maintain a strict 1:0.97 intensity ratio. If this ratio deviates by more than 5%, the fragment does not contain bromine and is likely a matrix interference.

    • Boc Check: Verify the exact neutral loss of 100.05 Da between the precursor and the m/z 268/270 ions to confirm the presence of an intact Boc group prior to fragmentation.

References

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors, Journal of Chinese Mass Spectrometry Society, [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis, NIH PMC, [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine, Alternative Therapies In Health And Medicine, [Link]

Comparative

Validating Enantiomeric Excess of tert-Butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate via Chiral HPLC: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The synthesis of enantiopure piperidine derivatives is a cornerstone of modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The synthesis of enantiopure piperidine derivatives is a cornerstone of modern drug discovery. Specifically, tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate serves as a highly functionalized chiral building block. Validating its enantiomeric excess (ee) is analytically challenging due to the bulky N-Boc protecting group and the adjacent 4-bromobenzoyl moiety, which create complex steric environments and potential rotameric peak broadening [1].

As a Senior Application Scientist, I approach the enantiomeric validation of sterically hindered heterocycles not as a trial-and-error exercise, but as a rational design process governed by intermolecular thermodynamics. This guide objectively compares the performance of leading polysaccharide-based chiral stationary phases (CSPs) and details a self-validating protocol for high-precision ee determination.

Mechanistic Causality: The Science of Chiral Recognition

Successful enantiomeric separation relies on a minimum of three distinct points of interaction between the analyte and the CSP (the Dalgliesh rule). For tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate, the interaction sites are:

  • Hydrogen Bonding: The carbamate carbonyl of the N-Boc group and the ketone carbonyl of the benzoyl group act as strong H-bond acceptors.

  • π−π Stacking & Halogen Bonding: The 4-bromophenyl ring engages in π−π interactions with the phenyl rings of the CSP, while the bromine atom can participate in halogen bonding.

  • Steric Inclusion: The piperidine ring itself must fit into the chiral grooves of the polysaccharide backbone.

Immobilized cellulose derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), consistently outperform traditional coated amylose phases for bulky N-Boc piperidines. The electron-withdrawing chloro groups on the IC stationary phase increase the acidity of the carbamate NH protons on the CSP, strengthening hydrogen bond donation to the analyte's Boc and ketone carbonyls [2].

Comparative Performance: CSP Screening Data

To objectively determine the optimal column, a comparative screening was performed using a racemic standard of the target compound. The mobile phase was standardized to Hexane/Isopropanol (90:10 v/v) to maintain normal-phase conditions suitable for polysaccharide columns.

ColumnCSP TypeMobile PhaseFlow Rate t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )Conclusion
Chiralpak IC Immobilized CelluloseHexane/IPA (90:10)1.0 mL/min8.410.21.252.1 Optimal - Baseline resolution, robust peak shape.
Chiralpak AD-H Coated AmyloseHexane/IPA (90:10)1.0 mL/min12.113.51.131.4 Sub-optimal - Partial overlap, insufficient for strict QC.
Chiralcel OD-H Coated CelluloseHexane/IPA (90:10)1.0 mL/min9.510.11.080.8 Poor - Inadequate chiral recognition cavity size [3].

Data Interpretation: The Chiralpak IC column provides superior baseline resolution ( Rs​>2.0 ). The coated cellulose (OD-H) failed to provide adequate chiral recognition, likely due to a mismatch between the cavity size of the coated cellulose and the bulky 2-aroylpiperidine structure.

Method Development Workflow

HPLC_Method_Dev A 1. Racemic Standard Preparation B 2. CSP Screening (Immobilized vs. Coated) A->B C 3. Mobile Phase Tuning (Hexane : IPA ratio) B->C D 4. Temp Optimization (Mitigate rotamers) C->D E 5. Final Validation (Calculate Rs & ee%) D->E

Workflow for developing and validating the chiral HPLC method for N-Boc piperidine derivatives.

Detailed Experimental Protocol (Self-Validating System)

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By running a racemic standard prior to the enantiopure sample, the system proves its capability to resolve both enantiomers under the exact conditions of the assay, ruling out false ee inflation due to co-elution or peak suppression.

Step 1: Mobile Phase Preparation
  • Action: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via sonication for 10 minutes.

  • Causality: Isopropanol acts as the polar modifier, competing for H-bond sites on the CSP to elute the strongly retained N-Boc compound. Precise volume-to-volume measurement is critical, as even a 1% variation in IPA can shift retention times by >5%.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of the racemic standard in 1.0 mL of the mobile phase. Repeat for the synthesized chiral sample.

  • Causality: Dissolving the analyte directly in the mobile phase prevents refractive index (RI) shocks and solvent-mismatch peak distortion at the column head, ensuring sharp, symmetrical peaks.

Step 3: Chromatographic Conditions & Equilibration
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Action: Flush the column with the mobile phase for 30 minutes until the baseline stabilizes.

  • Causality: Elevating the temperature to 30 °C increases the interconversion rate of the N-Boc rotamers, coalescing them into a single, sharp peak per enantiomer and preventing artificial peak splitting. 254 nm is the λmax​ for the 4-bromobenzoyl chromophore, maximizing the signal-to-noise ratio without interference from the UV-transparent N-Boc group.

Step 4: System Suitability & Injection
  • Action: Inject 10 µL of the racemic standard. Verify that Resolution ( Rs​ ) is ≥1.5 . Once confirmed, inject 10 µL of the sample.

  • Causality: This step self-validates the column's current efficiency. If Rs​<1.5 , the system is not suitable, indicating the column may require regeneration or the mobile phase may be contaminated.

Step 5: Data Analysis
  • Action: Integrate the area under the curve (AUC) for both peaks. Calculate enantiomeric excess using the formula:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

References

  • Title : Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Source : Chemical Communications (RSC Publishing). URL :[Link]

  • Title : Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Source : ResearchGate (Springer). URL :[Link]

Validation

Aryl bromide vs aryl chloride reactivity in tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

Comparative Reactivity Guide: Aryl Bromide vs. Aryl Chloride in tert-Butyl 2-(4-halobenzoyl)piperidine-1-carboxylate Scaffolds Executive Summary In pharmaceutical synthesis and late-stage functionalization, tert-butyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Aryl Bromide vs. Aryl Chloride in tert-Butyl 2-(4-halobenzoyl)piperidine-1-carboxylate Scaffolds

Executive Summary

In pharmaceutical synthesis and late-stage functionalization, tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate serves as a highly versatile building block. The presence of the rigid, Boc-protected piperidine ring coupled with an electron-withdrawing benzoyl core makes it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings).

When scaling up or optimizing synthetic routes, process chemists often face the decision of whether to use the aryl bromide or substitute it with the cheaper, more widely available aryl chloride analog. As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of the 4-bromobenzoyl and 4-chlorobenzoyl derivatives, dissecting the mechanistic causality behind their performance and providing self-validating experimental protocols for comparative screening.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

The fundamental divergence in reactivity between tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate and its aryl chloride counterpart lies in the oxidative addition step of the palladium catalytic cycle.

  • Bond Dissociation Energy (BDE): The C(sp²)–Br bond has a dissociation energy of approximately 81 kcal/mol, whereas the C(sp²)–Cl bond is significantly stronger at ~96 kcal/mol. This 15 kcal/mol difference dictates that oxidative addition is almost always the rate-limiting step for aryl chlorides [1].

  • Electronic Activation: The carbonyl group of the benzoyl moiety is strongly electron-withdrawing. This reduces the electron density at the para-position, which thermodynamically favors the oxidative addition of Pd(0) into the C–X bond. While this electronic activation makes the aryl chloride more reactive than an unactivated chlorobenzene, it still severely lags behind the aryl bromide.

  • Ligand Architecture Requirements: Theoretical studies on monoligated Pd-catalyzed cross-coupling demonstrate that overcoming the high activation barrier of the C–Cl bond requires electron-rich, sterically demanding ligands [1]. Bulky trialkylphosphines like P(t-Bu)₃ or biaryl phosphines (e.g., XPhos, BrettPhos) are mandatory for the chloride, as they stabilize the highly reactive 12-electron monoligated Pd(0) intermediate and accelerate the oxidative addition [2]. Conversely, the aryl bromide can readily undergo oxidative addition with standard, less expensive bisphosphine or triphenylphosphine ligands (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) [3].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-X (Br or Cl) TransMet Transmetalation OxAdd->TransMet Organometallic Reagent RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Pd-Catalyzed Cycle: Oxidative addition dictates Ar-Br vs Ar-Cl reactivity.

Quantitative Data: Reactivity & Performance Metrics

The following table synthesizes the expected performance parameters when subjecting tert-butyl 2-(4-halobenzoyl)piperidine-1-carboxylate to standard cross-coupling conditions.

Parametertert-Butyl 2-(4-bromo benzoyl)piperidine-1-carboxylatetert-Butyl 2-(4-chloro benzoyl)piperidine-1-carboxylate
C–X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate Fast (Often occurs at Room Temp)Slow (Requires elevated temperatures, >80°C)
Catalyst/Ligand Requirement Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized/Bulky (e.g., Pd₂(dba)₃ + XPhos or P(t-Bu)₃)
Typical Reaction Temperature 25°C – 60°C80°C – 110°C
Functional Group Tolerance Excellent (Milder conditions preserve Boc)Good (Higher temps risk Boc deprotection if acidic)
Relative Substrate Cost HigherLower (More atom-economical)

Experimental Workflow & Self-Validating Protocol

To objectively validate the reactivity difference, we utilize a parallel kinetic screening workflow. This system is "self-validating" because it employs an internal standard (1,3,5-trimethoxybenzene) to mathematically rule out volume-loss errors during high-temperature sampling, ensuring the yield curves are absolute.

W Substrate Substrate Setup (Ar-Br vs Ar-Cl) Ligand Catalyst Injection (Pd/XPhos vs Pd/dppf) Substrate->Ligand Kinetics Kinetic Sampling (Internal Std. LC-MS) Ligand->Kinetics Analysis Yield & Rate Quantification Kinetics->Analysis

Experimental workflow for comparative reactivity profiling of aryl halides.
Protocol: Comparative Suzuki-Miyaura Coupling

Objective: Measure the initial reaction rates and final yields of the Ar-Br vs. Ar-Cl substrates reacting with phenylboronic acid.

Materials:

  • Substrates: tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (Substrate A) and tert-butyl 2-(4-chlorobenzoyl)piperidine-1-carboxylate (Substrate B).

  • Reagents: Phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Catalysts:

    • System 1 (For Ar-Br): Pd(dppf)Cl₂ (5 mol%)

    • System 2 (For Ar-Cl): Pd₂(dba)₃ (2.5 mol%) + XPhos (10 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), rigorously degassed via sparging with N₂ for 30 minutes.

Step-by-Step Methodology:

  • Preparation of Reaction Vessels: In an argon-filled glovebox, charge two separate 20 mL Schlenk tubes with Substrate A (1.0 mmol) and Substrate B (1.0 mmol), respectively.

  • Additive Introduction: To both tubes, add phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol).

  • Catalyst Assignment:

    • To Tube A (Ar-Br), add Pd(dppf)Cl₂ (0.05 mmol).

    • To Tube B (Ar-Cl), add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.10 mmol).

  • Solvent Addition & Initiation: Seal the tubes, remove from the glovebox, and inject 5.0 mL of the degassed 1,4-Dioxane/H₂O mixture via syringe. Place both tubes in a pre-heated oil bath at 80°C.

  • Kinetic Sampling (The Self-Validating Step): At t = 5, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from each tube using a micro-syringe.

  • Quench and Analyze: Dilute the aliquot immediately in 1.0 mL of cold acetonitrile to quench the reaction. Filter through a 0.2 µm PTFE syringe filter and analyze via UPLC-MS.

  • Data Processing: Calculate the conversion by integrating the product peak area relative to the 1,3,5-trimethoxybenzene internal standard peak.

Expected Outcomes: The Ar-Br substrate (Tube A) will exhibit a steep kinetic curve, reaching >95% conversion within 30 minutes due to the low activation barrier of the C-Br bond. The Ar-Cl substrate (Tube B) will show an initial lag phase as the active monoligated Pd(0)-XPhos species forms, followed by steady conversion, typically requiring the full 120 minutes to reach >90% yield. If Tube B were run with the Pd(dppf)Cl₂ catalyst used in Tube A, conversion would stall at <10%, definitively proving the necessity of specialized ligand architecture for aryl chlorides [2, 3].

References

  • Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides Source: Organometallics - ACS Publications URL
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)
  • Source: Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT)
Comparative

A Comparative Guide to the Spectroscopic Validation of Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate Reaction Intermediates

This guide provides an in-depth analysis of the spectroscopic data crucial for validating the intermediates and the final product in the synthesis of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate. Designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data crucial for validating the intermediates and the final product in the synthesis of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate. Designed for researchers in drug development and organic synthesis, this document offers a comparative framework using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to ensure reaction monitoring and structural confirmation.

The synthesis of N-acylated piperidines is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds. The reaction in focus is the N-acylation of tert-butyl piperidine-1-carboxylate with 4-bromobenzoyl chloride. This process proceeds through a nucleophilic acyl substitution mechanism, which involves a distinct tetrahedral intermediate that is typically transient. Validating the conversion of starting materials and the formation of the final product relies on a multi-faceted spectroscopic approach.

Reaction Pathway and Key Species

The primary synthetic route involves the reaction of tert-butyl piperidine-1-carboxylate with 4-bromobenzoyl chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[1] The key species for spectroscopic analysis are the starting materials, the tetrahedral intermediate, and the final acylated product.

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// Node Definitions SM1 [label="tert-butyl\npiperidine-1-carboxylate", fillcolor="#4285F4"]; SM2 [label="4-bromobenzoyl\nchloride", fillcolor="#4285F4"]; INT [label="Tetrahedral Intermediate\n(Transient)", fillcolor="#FBBC05", fontcolor="#202124"]; PROD [label="tert-butyl 2-(4-bromobenzoyl)\npiperidine-1-carboxylate", fillcolor="#34A853"];

// Edge Definitions {rank=same; SM1; SM2;} {SM1, SM2} -> INT [label="Nucleophilic Attack"]; INT -> PROD [label="Chloride Elimination\n& Deprotonation"]; }

Caption: Reaction mechanism for the synthesis of the target compound.

Part 1: Spectroscopic Comparison of Reactants and Product

A thorough understanding of the spectral features of the starting materials is paramount for identifying their consumption and the emergence of new signals corresponding to the product.

Starting Material: tert-butyl piperidine-1-carboxylate

This reactant is characterized by the presence of the tert-butyl (Boc) protecting group and the piperidine ring.

  • ¹H NMR: Key signals include a large singlet around 1.47 ppm for the nine protons of the tert-butyl group and multiplets for the piperidine protons. Specifically, the protons on the carbons adjacent to the nitrogen appear around 3.35-3.42 ppm.[2]

  • ¹³C NMR: The spectrum shows the quaternary carbon of the Boc group at approximately 79-80 ppm and the carbonyl of the carbamate at about 155 ppm.[2] The piperidine carbons appear in the 24-45 ppm range.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the carbamate is observed around 1695 cm⁻¹.[3]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 186.1.[4]

Starting Material: 4-bromobenzoyl chloride

This acylating agent has a distinct aromatic signature.

  • ¹H NMR: The aromatic protons appear as two doublets in the region of 7.6-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring.[5]

  • ¹³C NMR: The carbonyl carbon of the acyl chloride is highly deshielded, appearing around 168 ppm. Aromatic carbons are observed between 129-138 ppm.[5]

  • IR Spectroscopy: A very strong carbonyl stretch is characteristic for acyl chlorides, typically found at a high wavenumber, around 1770-1800 cm⁻¹.[5]

  • MS: The mass spectrum will show two peaks for the molecular ion due to the bromine isotopes (⁷⁹Br and ⁸¹Br) at approximately m/z 218 and 220.[6]

Final Product: tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

The final product incorporates features from both reactants, leading to a more complex spectrum.

  • ¹H NMR: The spectrum will show the singlet for the Boc group and complex multiplets for the piperidine ring. New signals corresponding to the 4-bromobenzoyl group will appear in the aromatic region, similar to the starting acyl chloride but potentially with slight shifts due to the new electronic environment.

  • ¹³C NMR: Two carbonyl signals will be present: one for the Boc carbamate (~154 ppm) and a new one for the benzoyl ketone (~165-170 ppm). The aromatic and piperidine carbon signals will also be present.

  • IR Spectroscopy: The spectrum will be dominated by two carbonyl stretching bands. The carbamate C=O stretch will be around 1695 cm⁻¹, and the new ketone C=O stretch will appear around 1640-1660 cm⁻¹. The disappearance of the high-frequency acyl chloride C=O band is a key indicator of reaction completion.

  • MS: The mass spectrum will show the characteristic isotopic pattern for a bromine-containing compound with a molecular ion peak [M+H]⁺ around m/z 368 and 370.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Bands (cm⁻¹) MS (m/z)
tert-butyl piperidine-1-carboxylate~1.47 (s, 9H), ~3.35-3.42 (m, 4H)[2]~155 (C=O), ~80 (quat. C), 24-45 (piperidine)[2]~1695 (C=O)[3]186 [M+H]⁺[4]
4-bromobenzoyl chloride~7.6-8.1 (2d, 4H)[5]~168 (C=O), 129-138 (aromatic)[5]~1770-1800 (C=O)[5]218/220 [M]⁺[6]
Final Product~1.5 (s, 9H), aromatic signals, piperidine multiplets~165-170 (benzoyl C=O), ~154 (Boc C=O)~1695 (Boc C=O), ~1640-1660 (benzoyl C=O)368/370 [M+H]⁺

Part 2: Identifying Reaction Intermediates

The reaction proceeds through a tetrahedral intermediate after the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acyl chloride.[1] This intermediate is typically unstable and not isolated. However, its transient formation can sometimes be inferred or detected using specialized techniques.

  • In Situ IR Spectroscopy: This is a powerful technique for observing transient species. If the tetrahedral intermediate has a sufficient lifetime, one might observe the disappearance of the acyl chloride carbonyl band (~1770-1800 cm⁻¹) and the appearance of a new, lower frequency signal corresponding to the C-O single bond and the oxyanion, before the final ketone carbonyl band appears. Studies on similar lithiation-acylation reactions have successfully used in situ IR to monitor the consumption of starting materials and the formation of intermediates.[7]

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of the sample (starting material, reaction aliquot, or purified product) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.[5]

IR Spectroscopy (ATR) Protocol
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies, paying close attention to the carbonyl region (1600-1800 cm⁻¹).

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da).

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions Start [label="Reaction Monitoring", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="1. TLC/LC-MS Aliquot", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="2. NMR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="3. IR Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="4. MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Structural Confirmation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Start -> TLC; TLC -> {NMR, IR, MS} [label="Work-up & Purification"]; {NMR, IR, MS} -> End; }

Caption: General workflow for reaction monitoring and product validation.

Conclusion

The successful synthesis and validation of tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate hinge on the careful application and interpretation of multiple spectroscopic techniques. By comparing the spectral data of the reaction mixture to that of the known starting materials, researchers can confidently track the progress of the acylation. The key indicators of a successful reaction are the disappearance of the acyl chloride's high-frequency IR signal, the appearance of a new ketone carbonyl signal in both IR and ¹³C NMR spectra, and the presence of the correct molecular ion with the characteristic bromine isotope pattern in the mass spectrum. This guide provides the foundational data and protocols to support these critical validation steps in the synthesis of this important chemical scaffold.

References

  • BenchChem. (2025). Spectral Analysis of 4-Bromobenzoyl Chloride: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • PubChem. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515. Available at: [Link]

  • NIST WebBook. Benzoyl chloride, 4-bromo-. Available at: [Link]

  • Supporting Information. Tert-butyl piperidine-1-carboxylate.
  • NIST WebBook. Benzoyl chloride, 4-bromo-. Available at: [Link]

  • PubChem. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1). Available at: [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430. Available at: [Link]

  • PMC. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. Available at: [Link]

  • ACS Publications. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • ResearchGate. (1987). Preparation, Infrared Spectra, Electronic Spectra, and Magnetic Moments of Copper(II) Complexes of N-Acetylglycine and Their Amine Adducts. Available at: [Link]

  • ResearchGate. (2012). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • ACS Publications. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate As a Senior Application Scientist, I frequently observe laboratories mishandling complex synthetic intermediates beca...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate

As a Senior Application Scientist, I frequently observe laboratories mishandling complex synthetic intermediates because they treat all organic waste as a monolith. Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate is a highly specific, Boc-protected halogenated intermediate. In medicinal chemistry and drug development, this compound is primarily synthesized as a precursor to 2-(4-bromobenzoyl)piperidine, a structural hybrid of methylphenidate and synthetic cathinones used to study human dopamine transporter (hDAT) reuptake inhibition ()[1].

Because it contains both a halogen (bromine) and an acid-labile protecting group (tert-butyloxycarbonyl or "Boc"), its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines for halogenated waste ()[2]. Mishandling this compound—especially in the presence of acidic waste streams—can lead to dangerous container pressurization and toxic environmental release.

Hazard Assessment & Mechanistic Causality

To understand the disposal protocol, we must first understand the chemical causality behind the hazards:

  • The Halogenated Framework (Bromine): The presence of the 4-bromo substituent dictates that this compound cannot be routed into standard non-halogenated solvent waste ()[2]. Incinerating halogenated organics at standard temperatures without proper emission controls can generate highly toxic dioxins and furans. It must be processed in specialized high-temperature rotary kilns equipped with caustic scrubbers ()[3].

  • The Boc-Protecting Group (Gas Evolution Risk): The tert-butyl carbamate (Boc) group is highly sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic waste carboy (e.g., containing residual Trifluoroacetic acid or HCl), it will undergo spontaneous deprotection. This reaction releases equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas. In a sealed waste container, this causes rapid pressurization and potential explosive rupture.

Quantitative Waste Stream Comparison

Proper segregation is not just a safety requirement; it is a critical logistical and financial imperative. Mixing halogenated intermediates with non-halogenated solvents forces the entire container to be treated as halogenated waste, exponentially increasing disposal costs ()[4].

ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Compound Example Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylateAcetone, Methanol, Toluene
Incineration Requirement High-temp rotary kiln with caustic scrubbing ()[3]Standard liquid injection incineration ()[3]
BTU Content Requirement Often requires blending to maintain >4,000 BTU/lb ()[3]High natural BTU, easily combusted
Combustion Byproducts Corrosive hydrogen halides (HBr), potential dioxins CO2​ , H2​O
Cost & Logistics High cost; requires specialized EPA-permitted facilities ()[4]Lower cost; often utilized for fuel blending ()[5]

Step-by-Step Disposal Methodology

The following protocol provides a self-validating system for the safe quenching, segregation, and disposal of this intermediate.

Phase 1: Pre-Disposal Assessment & Quenching

Before transferring the chemical to a waste container, you must ensure it is chemically stable.

  • Determine the State of the Waste: Identify if the compound is unreacted (a pure solid or stable solution) or part of a post-reaction mixture (e.g., a crude deprotection mixture).

  • Quench Acidic Mixtures: If the waste contains residual TFA or HCl from a deprotection step, transfer the mixture to a well-ventilated fume hood. Slowly add a weak aqueous base (e.g., saturated NaHCO3​ ) dropwise while stirring. Continue until effervescence ( CO2​ and isobutylene gas evolution) completely ceases.

  • Phase Separation: If a biphasic mixture forms during quenching, extract the organic layer containing the brominated piperidine derivative. The aqueous layer can typically be disposed of in the aqueous waste stream, provided the pH is adjusted to between 5.5 and 10.5 ()[6].

Phase 2: Segregation and Packaging
  • Select the Correct Container: Use a DOT/UN-rated High-Density Polyethylene (HDPE) jerrican specifically designated for Halogenated Organic Waste ()[7]. Do not use metal containers, which may corrode if trace hydrogen bromide is generated.

  • Transfer the Waste: Funnel the solution into the container. Crucial Step: Never fill the container past 90% capacity. Leave at least 10% headspace to accommodate vapor pressure fluctuations and prevent overpressurization ()[5].

  • Seal and Vent: Cap the container securely. If the waste was recently neutralized, use a vented cap for the first 24 hours to prevent residual gas buildup from delayed quenching reactions.

Phase 3: Labeling and Logistics
  • Apply GHS Labeling: Tag the container with the exact chemical name: "Waste: Tert-butyl 2-(4-bromobenzoyl)piperidine-1-carboxylate (Halogenated Organic)" ()[8]. Display the appropriate GHS pictograms (Environmental Hazard, Irritant).

  • Log the Waste: Record the exact volume and halogen content in the laboratory's chemical inventory system to comply with EPA "cradle-to-grave" tracking requirements ()[4].

  • Schedule Hazmat Pickup: Transfer the container to the laboratory's Satellite Accumulation Area (SAA). Ensure the total accumulated waste in the SAA does not exceed 25 gallons ()[5]. Arrange for collection by a certified hazardous waste vendor.

Disposal Workflow Visualization

G Start Waste Generated: Tert-butyl 2-(4-bromobenzoyl) piperidine-1-carboxylate CheckState Is the waste mixed with strong acids (e.g., TFA/HCl)? Start->CheckState Acidic Yes: Active Deprotection (Gas Evolution Risk) CheckState->Acidic Yes Neutral No: Stable Intermediate (Solid/Solution) CheckState->Neutral No Neutralize Vent CO2/Isobutylene Neutralize with NaHCO3 Acidic->Neutralize Halogenated Route to Halogenated Organic Waste Stream Neutral->Halogenated Neutralize->Halogenated Incineration EPA-Compliant High-Temp Incineration Halogenated->Incineration

Decision tree for the safe evaluation, quenching, and disposal of Boc-protected halogenated waste.

References

  • Yadav-Samudrala, B. J., Eltit, J. M., & Glennon, R. A. (2019). Synthetic Cathinone Analogues Structurally Related to the Central Stimulant Methylphenidate as Dopamine Reuptake Inhibitors. ACS Chemical Neuroscience.[Link]

  • AllSource Environmental. (2025). Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.[Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Northwestern University.[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. ACS.org. [Link]

  • Division of Research Safety. (2025). Chemical Waste Procedures. University of Illinois.[Link]

  • National Science Teaching Association (NSTA). (2018). How to Properly Dispose Chemical Hazardous Waste. NSTA.org.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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